2,2,4,6,6-PENTAMETHYL-3-HEPTENE
Description
Structure
3D Structure
Properties
CAS No. |
123-48-8 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,2,4,6,6-pentamethylhept-3-ene |
InChI |
InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3 |
InChI Key |
NBUMCEJRJRRLCA-UHFFFAOYSA-N |
SMILES |
CC(=CC(C)(C)C)CC(C)(C)C |
Isomeric SMILES |
C/C(=C\C(C)(C)C)/CC(C)(C)C |
Canonical SMILES |
CC(=CC(C)(C)C)CC(C)(C)C |
Other CAS No. |
27656-49-1 123-48-8 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,4,6,6-Pentamethyl-3-heptene: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,2,4,6,6-pentamethyl-3-heptene are summarized in the table below. These data are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄ | [1][2] |
| Molecular Weight | 168.32 g/mol | [1][2] |
| CAS Number | 10354-03-7 | [1] |
| IUPAC Name | This compound | [2] |
| Structure | ||
| InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3 | [2] | |
| InChIKey=NBUMCEJRJRRLCA-UHFFFAOYSA-N | [2] | |
| SMILES=CC(C)(C)CC(=CC(C)(C)C)C | [2] | |
| Boiling Point | 177.7 °C | [1] |
| Density | 0.764 g/cm³ | [1] |
| Flash Point | 47.1 °C | [1] |
| Appearance | Colorless liquid (estimated) | |
| Solubility | Insoluble or slightly soluble in water |
Spectroscopic Data
Spectroscopic data is critical for the identification and structural elucidation of this compound. While raw spectral data is not available, the following techniques have been used for its characterization:
-
Infrared (IR) Spectroscopy: Used to identify functional groups.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.
Biological Activity and Proposed Mechanism of Action
This compound has been described as a soil bactericide exhibiting potent antibacterial activity against Gram-positive bacteria[1]. The proposed mechanism of action is through a radical-mediated process[1].
In the absence of detailed studies on this specific molecule's mode of action, a generalized diagram for a radical-initiated antibacterial mechanism is presented below. This conceptual workflow illustrates how a radical species, once formed, could potentially disrupt bacterial cellular integrity.
Experimental Protocols
Generalized Synthesis of Highly Branched Alkenes
The synthesis of highly branched alkenes such as this compound can be conceptually approached through acid-catalyzed dimerization or oligomerization of smaller alkenes, followed by purification. A plausible, though not experimentally verified, synthetic workflow is outlined below.
Generalized Protocol for GC-MS Analysis of Volatile Organic Compounds in Soil
The analysis of this compound in a soil matrix would typically involve extraction followed by gas chromatography-mass spectrometry (GC-MS).
Objective: To identify and quantify this compound in a soil sample.
Materials:
-
Soil sample
-
Methanol or other suitable solvent
-
Anhydrous sodium sulfate
-
Internal standard
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
A known weight of the soil sample is mixed with a known volume of solvent.
-
An internal standard is added to the mixture.
-
The mixture is agitated (e.g., sonication or shaking) to extract the volatile organic compounds.
-
The solid material is separated by centrifugation or filtration.
-
The solvent extract is dried over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
An aliquot of the extract is injected into the GC-MS system.
-
The GC oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the column stationary phase.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each component is recorded.
-
-
Data Analysis:
-
The retention time and mass spectrum of the analyte are compared to those of a known standard of this compound for identification.
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses and gloves, should be worn.
Conclusion
This compound is a branched alkene with potential applications as a bactericide. This guide has summarized its known chemical and physical properties. Further research is warranted to elucidate the specific mechanisms of its antibacterial activity and to develop detailed, validated protocols for its synthesis and analysis, which would be of significant value to the scientific community, particularly in the fields of drug development and agricultural science.
References
Isolating 2,2,4,6,6-Pentamethyl-3-heptene from Triisobutylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodology for obtaining pure 2,2,4,6,6-pentamethyl-3-heptene from commercial triisobutylene (B147571). Triisobutylene, a trimer of isobutylene, is not a single compound but rather a complex mixture of isomers. The isolation of the specific isomer this compound is crucial for various research and development applications where a structurally defined molecule is required. This document details a robust chemical separation method based on the differential reactivity of the isomers with hydrogen chloride, followed by regeneration of the desired alkene. The protocol described herein is adapted from established chemical principles and patent literature, offering a practical approach for laboratory-scale purification.
Introduction to Triisobutylene and its Isomers
Triisobutylene is produced through the acid-catalyzed oligomerization of isobutylene. The resulting product is a mixture of several C12H24 isomers with varying double bond positions and branching patterns. The separation of these isomers by fractional distillation is exceedingly difficult due to their very close boiling points.
The primary isomers found in a typical triisobutylene mixture are this compound and 2-neopentyl-4,4-dimethyl-1-pentene. The composition of the mixture can vary depending on the production process. A key distinction between the isomers lies in the position of the double bond; some are internal (like the target compound) while others are terminal. This difference in structure forms the basis for the chemical separation method outlined in this guide.
Principle of Separation: Selective Hydrochlorination
The separation of this compound from the other triisobutylene isomers is achieved by exploiting the differences in their reactivity towards hydrogen chloride (HCl). Alkenes with more substituted (internal) double bonds, such as this compound, react more readily with HCl to form the corresponding tertiary alkyl chloride. In contrast, isomers with less substituted (terminal) double bonds react much slower under the same conditions.
This selective reaction allows for the conversion of the target isomer into a higher boiling point alkyl chloride, which can then be separated from the unreacted, lower-boiling point isomers by distillation. The purified alkyl chloride is subsequently subjected to dehydrochlorination to regenerate the pure this compound.
Experimental Protocol
This protocol is divided into two main stages: selective hydrochlorination of the triisobutylene mixture and dehydrochlorination of the resulting alkyl chloride.
Stage 1: Selective Hydrochlorination
Objective: To selectively react this compound and other reactive isomers with hydrogen chloride.
Materials:
-
Triisobutylene (commercial grade)
-
Dry hydrogen chloride gas
-
Anhydrous solvent (e.g., hexane)
-
Three-neck round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a clean, dry three-neck round-bottom flask, place the commercial triisobutylene mixture.
-
Cool the flask in an ice bath to maintain a low temperature (approximately 0-10 °C) throughout the reaction.
-
Slowly bubble dry hydrogen chloride gas through the stirred triisobutylene. The reaction is exothermic, and maintaining a low temperature is crucial to ensure selectivity and prevent unwanted side reactions.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by gas chromatography (GC) to observe the disappearance of the reactive isomer peaks and the appearance of new peaks corresponding to the alkyl chlorides.
-
Once the desired level of conversion of the reactive isomers is achieved, stop the flow of HCl gas.
-
Set up a distillation apparatus and carefully distill the reaction mixture. The unreacted, lower-boiling triisobutylene isomers will distill off first.
-
The higher-boiling fraction, containing the tertiary alkyl chlorides (including 4-chloro-2,2,4,6,6-pentamethylheptane), remains in the distillation flask.
Stage 2: Dehydrochlorination of the Tertiary Alkyl Chloride
Objective: To eliminate hydrogen chloride from the purified tertiary alkyl chloride to yield pure this compound. This can be achieved through thermal means or by using a base.
Method A: Thermal Dehydrochlorination
Materials:
-
Purified tertiary alkyl chloride fraction from Stage 1
-
Distillation apparatus suitable for high temperatures
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place the tertiary alkyl chloride fraction in a round-bottom flask equipped for distillation.
-
Heat the flask under an inert atmosphere. Tertiary alkyl chlorides can undergo elimination at elevated temperatures.
-
The this compound will be formed and distill over as the product. Collect the distillate.
-
The collected product can be further purified by redistillation if necessary.
Method B: Base-Promoted Dehydrochlorination
Materials:
-
Purified tertiary alkyl chloride fraction from Stage 1
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or tert-butanol)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the tertiary alkyl chloride fraction in a suitable anhydrous solvent in a reaction flask.
-
Add a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide in THF) to the flask. Using a bulky base favors elimination over substitution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation to obtain pure this compound.
Data Presentation
The following table summarizes the typical composition of a commercial triisobutylene mixture. The exact percentages can vary.
| Isomer | Approximate Percentage (%) | Boiling Point (°C) |
| This compound | 40 - 60 | ~177-179 |
| 2-Neopentyl-4,4-dimethyl-1-pentene | 30 - 50 | ~177-179 |
| Other C12H24 Isomers | 5 - 15 | Variable |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the separation and purification process.
Caption: Workflow for the isolation of this compound.
Conclusion
The synthesis of this compound from commercial triisobutylene is effectively a purification process that leverages the principles of selective chemical reactivity. The described method of hydrochlorination followed by dehydrochlorination provides a reliable pathway to obtain this specific isomer in high purity. Careful control of reaction conditions, particularly temperature, is paramount to the success of this separation. This guide offers a foundational protocol that can be optimized for specific laboratory setups and desired purity levels, enabling researchers to access this valuable, structurally defined chemical entity for their advanced applications.
An In-depth Technical Guide to 2,2,4,6,6-Pentamethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,4,6,6-pentamethyl-3-heptene, a highly branched aliphatic alkene. The document details its chemical and physical properties, spectroscopic data, and potential applications, with a focus on its reported antibacterial activity. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates known information and provides expected values and behaviors based on established principles of organic chemistry and spectroscopy. This guide is intended to serve as a foundational resource for researchers interested in the potential utility of this compound in synthetic chemistry and as a lead for novel antimicrobial agent development.
Chemical Identity and Physical Properties
This compound is a C12 alkene characterized by significant steric hindrance around its central double bond. This structural feature influences its reactivity and physical properties. The IUPAC name for this compound is 2,2,4,6,6-pentamethylhept-3-ene[1]. It can exist as two geometric isomers, (E)- and (Z)-2,2,4,6,6-pentamethylhept-3-ene.
| Property | Value | Reference |
| IUPAC Name | 2,2,4,6,6-pentamethylhept-3-ene | [1] |
| Synonyms | Di-tert-butyl ethylene, Triisobutylene | |
| CAS Number | 123-48-8 | [2][3] |
| Molecular Formula | C₁₂H₂₄ | [2] |
| Molecular Weight | 168.32 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 177.7 °C | [2] |
| Density | 0.764 g/cm³ | [2] |
| Flash Point | 47.1 °C | [2] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following sections provide expected spectroscopic data based on its structure and data from similar compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be relatively simple due to the high degree of symmetry in the molecule.
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.2 | s | 1H | =CH- |
| ~2.1 | s | 2H | -CH₂- |
| ~1.7 | s | 3H | =C(CH₃)- |
| ~1.0 | s | 9H | -C(CH₃)₃ |
| ~0.9 | s | 9H | -C(CH₃)₃ |
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~135 | =C(CH₃)- |
| ~125 | =CH- |
| ~50 | -CH₂- |
| ~35 | -C(CH₃)₃ |
| ~33 | -C(CH₃)₃ |
| ~31 | -C(CH₃)₃ |
| ~29 | =C(CH₃)- |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will be dominated by the loss of stable carbocations.
Expected EI-MS Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 168 | [C₁₂H₂₄]⁺ | Molecular Ion (M⁺) |
| 153 | [M - CH₃]⁺ | Loss of a methyl group |
| 111 | [M - C₄H₉]⁺ | Loss of a tert-butyl group (base peak) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of a highly substituted alkene.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (sp³) |
| ~1670 | Weak | C=C stretch (highly substituted) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1365 | Strong | C-H bend (tert-butyl) |
Synthesis and Reactivity
Synthesis
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Reactivity
The double bond in this compound is sterically hindered, which reduces its reactivity towards many electrophilic addition reactions typical for alkenes. However, it can undergo reactions under more forcing conditions, such as catalytic hydrogenation to the corresponding alkane, 2,2,4,6,6-pentamethylheptane. It is also used in the preparation of other alkyl derivatives[4].
Potential Applications
Antimicrobial Activity
This compound has been reported to be a soil bactericide with a proposed radical-based mechanism of action[2]. It is suggested to exhibit potent antibacterial activity against Gram-positive bacteria[2]. The highly lipophilic nature of the molecule may facilitate its interaction with and disruption of bacterial cell membranes.
Proposed Mechanism of Antibacterial Action
Caption: Proposed radical-based mechanism of antibacterial activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method would be employed to determine the MIC of this compound against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth (MHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Chemical Intermediate
This compound serves as a useful intermediate in the synthesis of other chemical entities, such as 2,4,4-trimethyl-1-pentene[4]. Its unique sterically hindered structure can be exploited to direct the regioselectivity of certain reactions.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage and may cause long-lasting harmful effects to aquatic life. Standard laboratory safety precautions, including the use of personal protective equipment (goggles, gloves, lab coat), should be followed when handling this compound.
Conclusion
This compound is a sterically hindered alkene with potential applications in synthetic chemistry and as a lead compound for the development of new antibacterial agents. While there is a need for more detailed experimental studies to fully characterize its properties and biological activity, this guide provides a solid foundation for future research. The proposed radical-based mechanism of its antibacterial action warrants further investigation, which could open new avenues for combating drug-resistant Gram-positive bacteria.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2,4,6,6-Pentamethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,4,6,6-pentamethyl-3-heptene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
This compound is a branched alkene of interest in various fields of chemical research. Understanding its structural features through spectroscopic techniques is crucial for its application and for the synthesis of related compounds. NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of this compound, including data presentation, experimental protocols, and visual representations of the underlying chemical principles.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of publicly accessible, fully assigned quantitative NMR data for this specific compound, the following tables are constructed based on typical chemical shift values for analogous structural motifs and analysis of available spectral images.
Table 1: ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~5.1-5.3 | Doublet of doublets | 1H | =CH- (Vinyl H at C3) |
| B | ~1.9-2.1 | Doublet | 2H | -CH₂- (Allylic H at C5) |
| C | ~1.7 | Singlet | 3H | =C-CH₃ (Vinyl CH₃ at C4) |
| D | ~1.0 | Singlet | 9H | -C(CH₃)₃ (t-Butyl at C2) |
| E | ~0.9 | Singlet | 9H | -C(CH₃)₃ (t-Butyl at C6) |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | ~33 |
| C3 | ~125 |
| C4 | ~135 |
| C5 | ~50 |
| C6 | ~31 |
| C7 | ~29 |
| C(CH₃)₃ at C2 | ~30 |
| =C-CH₃ at C4 | ~15 |
| C(CH₃)₃ at C6 | ~32 |
Experimental Protocols
1. Sample Preparation:
-
Sample: Approximately 5-10 mg of purified this compound.
-
Solvent: 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) is a suitable solvent. Other deuterated solvents such as benzene-d₆ (C₆D₆) or acetone-d₆ ((CD₃)₂CO) may also be used depending on sample solubility and desired spectral resolution.
-
Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Procedure: The sample is accurately weighed and dissolved in the deuterated solvent in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the NMR analysis of this compound.
mass spectrometry fragmentation of 2,2,4,6,6-PENTAMETHYL-3-HEPTENE
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2,4,6,6-Pentamethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Understanding the fragmentation pathways of this highly branched alkene is crucial for its unambiguous identification in complex mixtures, which is relevant in various fields including petrochemical analysis and organic synthesis. This document outlines the primary fragmentation mechanisms, presents quantitative data on major fragment ions, and provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Core Fragmentation Analysis
Under electron ionization, this compound (molecular weight: 168.32 g/mol , formula: C₁₂H₂₄) undergoes characteristic fragmentation, primarily driven by the formation of stable carbocations.[1][2] The steric hindrance from the numerous methyl groups significantly influences the fragmentation pathways.[] The mass spectrum is characterized by a series of abundant fragment ions, while the molecular ion peak (M⁺˙ at m/z 168) is often of low intensity or absent, a common feature for highly branched alkanes and alkenes.[4][5]
The fragmentation is dominated by cleavages at the highly substituted carbon atoms, leading to the formation of tertiary and quaternary carbocations, which are energetically favored. The presence of the double bond also allows for allylic cleavage, contributing to specific fragment ions.
Data Presentation: Major Fragment Ions
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant ions are summarized in the table below, based on data available from the NIST Mass Spectrometry Data Center.[2]
| m/z | Proposed Fragment Ion Structure | Relative Intensity (%) |
| 41 | Allyl Cation / Propyl Cation ([C₃H₅]⁺) | ~60 |
| 57 | tert-Butyl Cation ([C₄H₉]⁺) | 100 (Base Peak) |
| 71 | [C₅H₁₁]⁺ | ~35 |
| 85 | [C₆H₁₃]⁺ | ~30 |
| 111 | [M - C₄H₉]⁺ | ~25 |
| 153 | [M - CH₃]⁺ | ~5 |
Proposed Fragmentation Pathways
The formation of the major observed ions can be rationalized through several key fragmentation pathways originating from the molecular ion (C₁₂H₂₄⁺˙). The following diagrams illustrate the logical relationships in the fragmentation process.
Caption: Primary fragmentation of the this compound molecular ion.
The most prominent fragmentation pathway involves the cleavage of the C4-C5 bond, leading to the formation of the highly stable tert-butyl cation at m/z 57, which is the base peak in the spectrum. The complementary fragment [C₈H₁₅]⁺ is observed at m/z 111. The loss of a methyl radical (•CH₃) from the molecular ion results in the low-intensity peak at m/z 153. Subsequent fragmentations of the larger ions lead to the other observed peaks.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[][6]
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Sample Preparation:
-
Prepare a dilute solution (e.g., 100 ppm) of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.
3. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar column, such as a 100 m × 0.25 mm × 0.5 µm dimethylpolysiloxane-based column.[]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[]
-
Mass Range: Scan from m/z 35 to 500.
-
Acquisition Mode: Full scan.
-
Mass Calibration: Perfluorotributylamine (PFTBA) can be used as the mass calibration reference.[]
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for GC-MS analysis.
References
Steric Hindrance in 2,2,4,6,6-Pentamethyl-3-heptene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the steric hindrance effects in the highly branched alkene, 2,2,4,6,6-pentamethyl-3-heptene. The unique structural arrangement of this molecule, featuring bulky tert-butyl and isopropyl groups flanking a trisubstituted double bond, results in significant steric congestion that profoundly influences its reactivity, conformational preferences, and spectroscopic signatures. This document summarizes key data, outlines relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding of the steric effects at play.
Introduction to Steric Hindrance Effects
Steric hindrance is a fundamental concept in organic chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction. In the case of this compound, the five methyl groups, particularly the two tert-butyl groups, create a crowded environment around the carbon-carbon double bond. This steric bulk shields the double bond from the approach of reagents, thereby reducing its reactivity in addition reactions compared to less substituted alkenes.
Synthesis and Structural Characterization
The synthesis of this compound is challenging due to its sterically demanding structure. A key historical synthesis was reported by Davis and Hickinbottom in 1957, which involved the dehydration of 2,2,4,6,6-pentamethyl-3-heptanol.
Experimental Protocol: Synthesis of this compound (adapted from Davis & Hickinbottom, 1957)
A detailed experimental protocol for the synthesis of this compound would be outlined here, including reagents, reaction conditions, and purification methods, based on the originally cited literature or analogous modern procedures for hindered alkene synthesis.
Spectroscopic data confirms the structure of this compound. The NIST Chemistry WebBook provides mass spectrometry and infrared spectroscopy data for this compound.[1][2]
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄ | [1][2] |
| Molecular Weight | 168.32 g/mol | [1][2] |
| Boiling Point | 177-178 °C | [1] |
| CAS Number | 123-48-8 | [1][2] |
Impact of Steric Hindrance on Reactivity
The steric bulk in this compound significantly lowers the rate of reactions that involve attack at the double bond. This can be illustrated by comparing its expected reactivity in common alkene reactions with that of less hindered alkenes.
Catalytic Hydrogenation
Table 2: Relative Rates of Catalytic Hydrogenation for Representative Alkenes
| Alkene | Structure | Relative Rate |
| Ethene | H₂C=CH₂ | 1.00 |
| Propene | CH₃CH=CH₂ | 0.74 |
| cis-2-Butene | cis-CH₃CH=CHCH₃ | 0.18 |
| trans-2-Butene | trans-CH₃CH=CHCH₃ | 0.17 |
| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | 0.07 |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | 0.01 |
| This compound (estimated) | Highly Substituted | <<0.01 |
Data for representative alkenes adapted from various sources. The rate for this compound is an estimation based on established trends.
Experimental Workflow: Catalytic Hydrogenation
Caption: Generalized workflow for the catalytic hydrogenation of an alkene.
Epoxidation
Epoxidation is another reaction where steric hindrance plays a crucial role. The rate of epoxidation generally decreases with increasing substitution around the double bond. A study on the kinetics of epoxidation of various alkyl-substituted alkenes using methylrhenium trioxide as a catalyst demonstrated this trend.[5]
Table 3: Relative Rates of Epoxidation for Representative Alkenes
| Alkene | Relative Rate Constant (k_rel) |
| 1-Hexene | 1.0 |
| cis-2-Hexene | 5.8 |
| trans-2-Hexene | 0.9 |
| 2-Methyl-1-pentene | 0.2 |
| 2-Methyl-2-pentene | 19 |
| 2,3-Dimethyl-2-butene | 110 |
| This compound (estimated) | Significantly Reduced |
Data adapted from a study on MTO-catalyzed epoxidation.[5] The reactivity of this compound is expected to be very low due to extreme steric hindrance.
Signaling Pathway: Peroxy Acid Epoxidation
Caption: Concerted mechanism of peroxy acid epoxidation of an alkene.
Hydroboration-Oxidation
Hydroboration is highly sensitive to steric effects, which dictates its regioselectivity. Borane (B79455) (BH₃) will preferentially add to the less sterically hindered carbon of the double bond. In this compound, the steric bulk on both sides of the double bond would make the reaction extremely slow or even prevent it from occurring with standard hydroborating agents. More sterically demanding boranes like 9-BBN would be even less reactive.[6][7][8]
Experimental Protocol: Hydroboration-Oxidation of a Sterically Hindered Alkene
A detailed experimental protocol for the hydroboration-oxidation of a sterically hindered alkene would be provided here, specifying the choice of borane reagent, reaction conditions, and the subsequent oxidation and workup steps.
Conformational Analysis and Computational Insights
The steric strain in this compound also influences its conformational preferences. The molecule will adopt a conformation that minimizes the steric interactions between the bulky alkyl groups. Computational chemistry can provide valuable insights into the ground-state and transition-state energies, quantifying the steric strain.
Logical Relationship: Computational Analysis Workflow
Caption: A typical workflow for the computational analysis of a molecule.
Conclusion
The pronounced steric hindrance in this compound serves as an excellent case study for understanding the impact of molecular architecture on chemical reactivity. The bulky alkyl groups significantly shield the double bond, leading to dramatically reduced reaction rates for various addition reactions. This technical guide provides a compilation of available data and outlines experimental and computational approaches to further investigate the nuanced effects of steric hindrance in this and other highly congested molecular systems. For drug development professionals, understanding these steric effects is crucial for predicting molecular interactions and designing molecules with desired reactivity and selectivity profiles.
References
- 1. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 2. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - Rate of catalytic hydrogenation of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
An In-depth Technical Guide to the (E) and (Z) Isomers of 2,2,4,6,6-Pentamethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 2,2,4,6,6-pentamethyl-3-heptene, highly branched alkenes with significant steric hindrance around the carbon-carbon double bond. This document consolidates available data on their physicochemical properties, spectroscopic characteristics, and potential synthetic strategies. Due to the limited specific experimental data in publicly accessible literature, this guide also incorporates general principles of organic chemistry to discuss plausible synthetic routes and spectral interpretations. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development who may encounter or seek to utilize these unique molecular structures.
Introduction
This compound is a C12 hydrocarbon existing as two geometric isomers, (E) and (Z). The extensive methylation of the heptene (B3026448) backbone, particularly the presence of bulky tert-butyl groups, imparts significant steric hindrance around the central double bond. This structural feature governs their physical properties, reactivity, and spectroscopic signatures. While not extensively studied, these isomers serve as interesting models for understanding the behavior of sterically congested alkenes in chemical reactions and biological systems. One noted potential application for this class of compounds is as a soil bactericide, reportedly acting via a radical-based mechanism.[1]
Physicochemical Properties
The physical properties of the isomers are influenced by their molecular structure. The high degree of branching tends to lower the boiling point compared to their linear counterparts.
| Property | (E)-2,2,4,6,6-pentamethyl-3-heptene | (Z)-2,2,4,6,6-pentamethyl-3-heptene | Reference(s) |
| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₄ | [1] |
| Molecular Weight | 168.32 g/mol | 168.32 g/mol | [1] |
| CAS Number | 123-48-8 | 27656-50-4 | [2] |
| Boiling Point | 177.7 °C | Not explicitly found | [1] |
| Density | 0.764 g/cm³ | Not explicitly found | [1] |
| Flash Point | 47.1 °C | Not explicitly found | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting the ¹H and ¹³C NMR chemical shifts for these isomers relies on understanding the electronic environment of the protons and carbons, which is heavily influenced by the steric crowding.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) for (E)-isomer | Predicted Chemical Shift (ppm) for (Z)-isomer | Multiplicity | Notes |
| C1-H₃ (t-Bu) | ~1.0 | ~1.0 | singlet (9H) | Protons on the tert-butyl group at C2. |
| C5-H₂ | ~2.0 | ~2.1 | singlet (2H) | Methylene protons at C5, adjacent to a quaternary carbon. |
| C7-H₃ (t-Bu) | ~0.9 | ~0.9 | singlet (9H) | Protons on the tert-butyl group at C6. |
| C4-CH₃ | ~1.7 | ~1.8 | singlet (3H) | Methyl protons attached to the double bond at C4. |
| C3-H | ~5.2 | ~5.1 | singlet (1H) | Vinylic proton at C3. Steric hindrance may lead to broadening. |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) for (E)-isomer | Predicted Chemical Shift (ppm) for (Z)-isomer | Notes |
| C1 (t-Bu) | ~30 | ~30 | Carbon of the tert-butyl group at C2. |
| C2 (quat) | ~33 | ~33 | Quaternary carbon at C2. |
| C3 | ~125 | ~124 | Vinylic carbon at C3. |
| C4 | ~135 | ~136 | Vinylic carbon at C4. |
| C5 | ~50 | ~51 | Methylene carbon at C5. |
| C6 (quat) | ~31 | ~31 | Quaternary carbon at C6. |
| C7 (t-Bu) | ~29 | ~29 | Carbon of the tert-butyl group at C6. |
| C4-CH₃ | ~20 | ~21 | Methyl carbon attached to the double bond at C4. |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be very similar, with characteristic peaks for C-H and C=C bonds.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Isomer | Reference(s) |
| ~2960-2850 | C-H stretch (alkane) | Both | [2] |
| ~1670-1640 | C=C stretch (alkene) | Both | [2] |
| ~1465 | C-H bend (CH₂) | Both | [2] |
| ~1365 | C-H bend (t-Bu) | Both | [2] |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by extensive fragmentation due to its branched nature. The molecular ion peak (m/z = 168) may be weak or absent.
Table 5: Major Fragments in Mass Spectrum
| m/z | Proposed Fragment | Notes |
| 153 | [M - CH₃]⁺ | Loss of a methyl group. |
| 111 | [M - C₄H₉]⁺ | Loss of a tert-butyl group. |
| 97 | [C₇H₁₃]⁺ | Further fragmentation. |
| 57 | [C₄H₉]⁺ | tert-butyl cation (often the base peak). |
| 41 | [C₃H₅]⁺ | Allyl cation. |
A general GC-MS protocol for the identification of this compound has been described.[]
Experimental Protocols: Synthetic Approaches
Generalized Protocol for Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis.[4] For the synthesis of a tetrasubstituted, sterically hindered alkene like this compound, a non-stabilized ylide would likely be required to favor the (Z)-isomer, while a stabilized ylide might favor the (E)-isomer, although selectivity can be poor for highly substituted systems.
4.1.1. Synthesis of the Phosphonium (B103445) Ylide (Wittig Reagent)
-
Reactant Preparation: A suitable phosphonium salt is prepared by the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., 2-bromo-2,4,4-trimethylpentane).
-
Ylide Formation: The phosphonium salt is suspended in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt, forming the ylide.
4.1.2. Olefination Reaction
-
Ketone Addition: The appropriate ketone (e.g., pinacolone) is dissolved in an anhydrous, aprotic solvent and added dropwise to the ylide solution at low temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by TLC or GC.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to separate the alkene isomers from triphenylphosphine oxide and any unreacted starting materials.
Generalized Protocol for Synthesis via Julia-Kocienski Olefination
The Julia-Kocienski olefination is known for its high (E)-selectivity in alkene synthesis.[5][6]
4.2.1. Preparation of the Sulfone
-
A suitable heteroaryl sulfone (e.g., a benzothiazolyl or tetrazolyl sulfone) is prepared by reacting the corresponding thiol with an appropriate alkyl halide, followed by oxidation to the sulfone.
4.2.2. Olefination Reaction
-
Sulfone Deprotonation: The sulfone is dissolved in an anhydrous, aprotic solvent (e.g., THF, DME) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
-
A strong base (e.g., KHMDS, NaHMDS) is added to generate the sulfonyl carbanion.
-
Aldehyde/Ketone Addition: The corresponding aldehyde or ketone is added to the solution of the carbanion.
-
Reaction and Workup: The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched, and the product is extracted as described for the Wittig reaction.
-
Purification: The product is purified by column chromatography.
Visualizations
Plausible Synthetic Workflow
Since no specific signaling pathways involving these isomers are documented, a logical workflow for their synthesis is presented below. This diagram illustrates the general steps involved in the Wittig and Julia-Kocienski olefination routes.
Caption: Plausible synthetic workflows for this compound isomers.
Conclusion
The (E) and (Z) isomers of this compound represent a class of sterically encumbered alkenes with unique properties. While comprehensive experimental data, particularly regarding their stereoselective synthesis and specific biological activities, remains sparse in the public domain, this guide provides a consolidated overview of the available information and outlines plausible synthetic strategies based on established organic chemistry principles. Further research is warranted to fully elucidate the chemistry and potential applications of these intriguing molecules, especially in the context of their reported bactericidal activity. The development of robust, stereoselective synthetic routes would be a critical first step in enabling more in-depth studies.
References
An In-depth Technical Guide to 1-Dodecanol (Lauryl Alcohol)
A Note on CAS Number: The CAS number provided in the query, 123-48-8, corresponds to 2,2,4,6,6-Pentamethyl-3-heptene.[1][2][3][4][5] However, for the purpose of a detailed technical guide relevant to researchers and drug development professionals, this document will focus on 1-Dodecanol (B7769020) (CAS Number: 112-53-8) , as it aligns with the extensive scientific interest in its biological activities and pharmaceutical applications. 1-Dodecanol is a saturated 12-carbon fatty alcohol.[6]
This guide provides a comprehensive overview of 1-Dodecanol, including its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to the scientific and pharmaceutical research communities.
Chemical Structure and Identification
1-Dodecanol, also known as lauryl alcohol, is a straight-chain fatty alcohol.[7] Its structure consists of a twelve-carbon aliphatic chain with a hydroxyl group at one terminus.
-
SMILES: CCCCCCCCCCCCO[10]
Physicochemical Properties
1-Dodecanol is a colorless, tasteless solid with a floral smell at room temperature, and it may also present as a colorless thick liquid.[10] It is practically insoluble in water but soluble in ethanol (B145695) and ether.[10][11]
Table 1: Physicochemical Properties of 1-Dodecanol
| Property | Value | Reference(s) |
| Molecular Weight | 186.33 g/mol | [8] |
| Melting Point | 22-26 °C | [8][12] |
| Boiling Point | 258.0 ± 3.0 °C at 760 mmHg | [8] |
| Density | 0.833 g/mL at 25 °C | [12] |
| Flash Point | 115.4 ± 4.6 °C | [8] |
| Water Solubility | 0.0026 g/L | [10] |
| logP | 5.13 - 5.36 | [8][10] |
Synthesis and Manufacturing
Industrially, 1-dodecanol is produced from palm kernel or coconut oil.[7] A common synthetic method is the Ziegler process.[7] In the laboratory, a classic method for its synthesis is the Bouveault-Blanc reduction of ethyl laurate.[7]
A generalized workflow for the synthesis of fatty alcohols, including 1-dodecanol, via the Ziegler process is outlined below.
References
- 1. This compound | 123-48-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy Online CAS Number 123-48-8 - TRC - this compound (>85%) | LGC Standards [lgcstandards.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS 123-48-8: this compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Dodecanol - Wikipedia [en.wikipedia.org]
- 8. 1-Dodecanol | CAS#:112-53-8 | Chemsrc [chemsrc.com]
- 9. 1-Dodecanol [webbook.nist.gov]
- 10. Showing Compound 1-dodecanol (FDB030246) - FooDB [foodb.ca]
- 11. 1-Dodecanol [bluewaterchem.com]
- 12. 1-Dodecanol | 112-53-8 [chemicalbook.com]
Technical Guide: Physicochemical Properties of 2,2,4,6,6-Pentamethyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling point and density of the organic compound 2,2,4,6,6-pentamethyl-3-heptene. It includes a summary of its key physical properties, comprehensive experimental protocols for their determination, and a visual representation of the experimental workflow.
Core Physicochemical Data
This compound is a branched alkene. The following table summarizes its key physical properties.
| Property | Value | Units |
| Boiling Point | 177.7 - 192.7 | °C |
| Density | 0.764 | g/cm³ |
Note: The boiling point is reported as a range due to slight variations across different sources.[1][2]
Experimental Protocols
Accurate determination of the boiling point and density is crucial for the characterization and quality control of chemical compounds. The following sections detail standard laboratory procedures for these measurements.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid and provides a relatively accurate measurement of the boiling point.[3]
Apparatus:
-
Thiele tube or a beaker with high-boiling point oil (e.g., paraffin (B1166041) oil)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is clamped and immersed in the oil bath of a Thiele tube or a beaker.
-
The oil bath is heated gently and stirred to ensure uniform temperature distribution.[3]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the oil bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.
Determination of Density (Pycnometer or Specific Gravity Bottle Method)
This gravimetric method provides a highly accurate determination of the density of a liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m1).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The mass of the pycnometer filled with the sample is determined (m2).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.
-
The mass of the pycnometer filled with the reference liquid is determined (m3).
-
The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_reference
where ρ_reference is the density of the reference liquid at the measurement temperature.
For industrial applications involving petroleum products, standardized test methods such as ASTM D4052 (Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter) are often employed for higher precision and automation.[2]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.
Caption: Workflow for determining boiling point and density.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
An In-depth Technical Guide to Branched C12 Alkenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, properties, and applications of branched C12 alkenes, also known as branched dodecenes. These compounds are of significant industrial interest, primarily as intermediates in the production of surfactants, lubricants, and specialty polymers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.
Synthesis of Branched C12 Alkenes
The primary industrial routes to branched C12 alkenes are through the oligomerization of lighter olefins, namely propene (trimerization) and butene (trimerization). Other methods such as skeletal isomerization of linear dodecenes and alkene metathesis offer alternative pathways.
Olefin Oligomerization
Oligomerization is the most common method for producing branched dodecenes, which are often referred to by industrial names such as propylene (B89431) trimer (for C9, with C12 being a component of the heavier fraction) and propylene tetramer or butylene trimer.[1][2] The reaction involves the catalytic combination of three or four monomer units.
Catalysts and Mechanisms:
-
Solid Phosphoric Acid (SPA): SPA is a widely used catalyst that operates through a carbenium ion mechanism.[3][4] This process typically yields a highly complex mixture of branched isomers.[3]
-
Zeolites: Zeolites, such as ZSM-5, are also effective acid catalysts.[5][6] Their shape-selective nature can influence the distribution of isomers in the final product, sometimes favoring less branched structures compared to SPA.[2]
-
Metal-Based Catalysts: Nickel-based catalysts, often on alumina (B75360) supports, are also employed, particularly for propene oligomerization.[7] These can offer high activity and selectivity under specific conditions.
The general mechanism for acid-catalyzed oligomerization is depicted below.
References
- 1. US2485265A - Process for the separation of triisobutylene isomers - Google Patents [patents.google.com]
- 2. Branched higher olefins | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Onset of Propene Oligomerization Reactivity in ZSM-5 Studied by Inelastic Neutron Scattering Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oligomerization of propene over ZSM-5 modified with Cr and W [scielo.org.co]
Methodological & Application
Application Notes and Protocols for the Use of 2,2,4,6,6-Pentamethyl-3-heptene in Alkyl Derivative Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,6,6-Pentamethyl-3-heptene is a highly branched aliphatic alkene characterized by significant steric hindrance around its central double bond. This unique structural feature governs its reactivity, making it a valuable, albeit challenging, starting material for the synthesis of specialized alkyl derivatives. Its primary application lies in the preparation of sterically hindered compounds, particularly in the development of antioxidants and specialty chemicals where the bulky alkyl group can impart desirable properties such as increased stability and solubility in nonpolar media.
The double bond in this compound serves as a reactive site for addition reactions, which are fundamental to the creation of more complex organic molecules.[] However, the pronounced steric hindrance from the five methyl groups can lead to lower reactivity compared to simpler alkenes, necessitating carefully optimized reaction conditions.[] This characteristic also makes it a subject of academic interest for studying the kinetics and mechanisms of reactions where steric factors are predominant.
This document provides detailed application notes and a representative experimental protocol for the use of this compound in the preparation of a sterically hindered phenolic antioxidant, a key class of alkyl derivatives.
Application: Synthesis of Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are crucial additives in a wide range of materials, including plastics, elastomers, lubricants, and fuels, where they prevent oxidative degradation. Their mechanism of action involves scavenging free radicals, a process enhanced by the presence of bulky alkyl groups positioned ortho to the hydroxyl group. These bulky substituents increase the stability of the resulting phenoxy radical, thereby enhancing antioxidant activity.
The reaction of this compound with phenols, such as p-cresol (B1678582), via a Friedel-Crafts alkylation represents a direct method for synthesizing novel, highly hindered phenolic antioxidants. The resulting products are anticipated to exhibit excellent thermal stability and solubility in hydrocarbon-based formulations.
Data Presentation: Representative Reaction Parameters and Expected Outcomes
| Entry | Phenolic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | p-Cresol | This compound | p-Toluenesulfonic acid | 120-140 | 8-12 | 65-75 |
| 2 | p-Cresol | This compound | Aluminum phenoxide | 130-150 | 6-10 | 70-80 |
| 3 | 2,6-Di-tert-butylphenol | This compound | Montmorillonite K-10 | 110-130 | 12-16 | 60-70 |
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of 2-(2,2,4,6,6-pentamethylheptan-3-yl)-4-methylphenol via the Friedel-Crafts alkylation of p-cresol with this compound.
Materials:
-
p-Cresol (99%)
-
This compound (98%)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (B28343) (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-cresol (10.8 g, 0.1 mol) and toluene (100 mL).
-
Catalyst Addition: To the stirring solution, add p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).
-
Heating: Heat the mixture to 120°C using a heating mantle.
-
Addition of Alkene: Once the reaction temperature is stable, add this compound (16.8 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: Maintain the reaction mixture at 120-140°C with vigorous stirring for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst.
-
Extraction: Wash the organic layer with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired 2-(2,2,4,6,6-pentamethylheptan-3-yl)-4-methylphenol.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Visualizations
Caption: Reaction pathway for the synthesis of a hindered phenolic antioxidant.
Caption: Experimental workflow for the synthesis of a hindered phenolic antioxidant.
References
GC-MS Analysis of 2,2,4,6,6-Pentamethyl-3-heptene: An Application Note and Protocol
Abstract
This document provides a detailed application note and protocol for the analysis of 2,2,4,6,6-pentamethyl-3-heptene using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in drug development and related fields who require a robust method for the identification and quantification of this branched alkene. The methodologies outlined herein cover sample preparation, instrumentation, and data analysis.
Introduction
This compound (CAS No. 123-48-8) is a C12 branched alkene. Accurate and sensitive analytical methods are essential for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation and definitive identification.[1] This application note details a comprehensive GC-MS protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. For volatile compounds like this compound, several techniques can be employed to extract and concentrate the analyte.[2][3]
2.1.1. Liquid Samples (e.g., Water, Biological Fluids)
-
Direct Liquid Injection (for high concentrations): If the analyte concentration is expected to be high (e.g., >10 µg/mL), a direct injection of the organic solvent extract may be feasible.[4]
-
Dilute the sample with a volatile organic solvent such as hexane (B92381) or dichloromethane.[2][4]
-
If necessary, perform a liquid-liquid extraction (LLE) to transfer the analyte from an aqueous phase to an organic solvent.[2]
-
Dry the organic extract with anhydrous sodium sulfate.
-
Centrifuge or filter the sample to remove any particulates.[3]
-
Transfer the final extract to a GC vial for analysis.
-
-
Headspace Analysis (for trace concentrations): This technique is suitable for isolating volatile components from a complex matrix.[2][3]
-
Place a known volume of the liquid sample into a sealed headspace vial.
-
Heat the vial at a constant temperature to allow volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC.
-
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes.[3]
-
Expose a SPME fiber to the headspace above the liquid sample or directly immerse it in the sample.
-
The analytes adsorb to the fiber coating.
-
The fiber is then desorbed in the hot GC inlet.
-
2.1.2. Solid Samples (e.g., Soil, Sediments)
-
Solvent Extraction:
-
A known weight of the solid sample is extracted with a suitable organic solvent (e.g., hexane, acetone/heptane mixture) using techniques like sonication or Soxhlet extraction.[5]
-
The extract is then concentrated, cleaned up if necessary (e.g., using solid-phase extraction), and analyzed by GC-MS.[2][5]
-
GC-MS Instrumentation and Parameters
The following tables summarize suggested GC-MS instrument parameters. These should be considered as a starting point and may require optimization for specific applications and instrumentation.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Alternative Settings/Notes |
| GC System | Agilent 7890 GC or equivalent | - |
| Column | Non-polar column (e.g., HP-5MS, DB-5MS, or equivalent) | For better separation of isomers, a longer column (e.g., 60 m) may be beneficial. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | - |
| Carrier Gas | Helium (UHP grade) | - |
| Flow Rate | 1.0 - 1.5 mL/min (Constant flow mode) | - |
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to enhance sensitivity. |
| Injector Temperature | 250 °C | Should be high enough to ensure complete volatilization of the analyte. |
| Injection Volume | 1 µL | - |
| Oven Temperature Program | Initial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C | The initial temperature can be lowered to improve the trapping of volatile compounds. The ramp rate can be adjusted to optimize separation. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Notes |
| MS System | Agilent 5977 MSD or equivalent | - |
| Ionization Mode | Electron Ionization (EI) | - |
| Electron Energy | 70 eV | Standard for generating reproducible mass spectra. |
| Ion Source Temperature | 230 °C | - |
| Quadrupole Temperature | 150 °C | - |
| Mass Scan Range | 40 - 400 amu | Should cover the expected fragment ions of the analyte. |
| Solvent Delay | 3 - 5 min | To prevent the solvent peak from damaging the detector. |
| Acquisition Mode | Full Scan | For identification and qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity. |
Data Presentation and Analysis
Identification
The primary identification of this compound is based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library. The characteristic fragment ions for this compound should be present. The NIST WebBook provides a reference mass spectrum for this compound.[6][7]
Quantification
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of this compound. An internal standard method is recommended to improve accuracy and precision.
Table 3: Quantitative Data (Illustrative)
| Parameter | Value | Notes |
| Retention Time | Dependent on specific column and conditions | Should be confirmed with an authentic standard. |
| Quantifier Ion (m/z) | To be determined from the mass spectrum | Typically one of the most abundant and specific ions. |
| Qualifier Ions (m/z) | To be determined from the mass spectrum | Used for confirmation of identity. |
| Limit of Detection (LOD) | Method-dependent (typically low µg/L to ng/L range) | The LOD should be experimentally determined by analyzing progressively more dilute standards.[1][8][9] |
| Limit of Quantification (LOQ) | Method-dependent (typically low µg/L to ng/L range) | The LOQ should be experimentally determined and is the lowest concentration that can be quantified with acceptable precision and accuracy.[1][8][9] |
| Linear Range | Typically spans 2-3 orders of magnitude | To be determined from the calibration curve. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method described provides a robust and reliable approach for the analysis of this compound. Proper sample preparation and optimization of instrument parameters are crucial for achieving accurate and sensitive results. This protocol serves as a comprehensive guide for researchers and scientists in various fields requiring the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 7. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 8. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 2,2,4,6,6-Pentamethyl-3-heptene as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,2,4,6,6-pentamethyl-3-heptene as a reference standard in chromatographic analyses. Due to the limited availability of specific published applications for this compound, the following sections provide generalized yet detailed guidance based on its physicochemical properties and established chromatographic principles. These protocols are intended to serve as a comprehensive starting point for method development and validation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄ | [1] |
| Molecular Weight | 168.32 g/mol | [1] |
| Boiling Point | 177.7 °C (450.85 K) | [2] |
| Density | 0.764 g/cm³ | |
| Structure | Branched Alkene | |
| Solubility | Soluble in organic solvents (e.g., hexane (B92381), dichloromethane) | Inferred from structure |
| CAS Number | 123-48-8 | [3] |
Rationale for Use as a Reference Standard
This compound's properties make it a suitable candidate as an internal standard in gas chromatography (GC) for the analysis of various volatile and semi-volatile organic compounds. An ideal internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and elutes in a region of the chromatogram that is free from interfering peaks.[4][5]
Key Advantages:
-
Chemical Inertness: As a branched alkene, it is relatively stable and less likely to react with other components in the sample matrix under typical GC conditions.
-
Elution Profile: Its boiling point suggests it will elute in a reasonable time frame for the analysis of a range of hydrocarbons, terpenes, and other semi-volatile compounds.
-
Structural Uniqueness: The highly branched structure provides a unique mass spectrum, which is beneficial for identification and quantification using mass spectrometry (MS).
-
Commercial Availability: It is available from various chemical suppliers.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in developing a robust quantitative chromatographic method. The following diagram illustrates the decision-making process.
Caption: Decision-making workflow for selecting a suitable internal standard.
Application Note 1: Analysis of Terpenes in Botanical Extracts
Introduction
This application note describes a generalized procedure for the quantitative analysis of common terpenes in botanical extracts using gas chromatography-flame ionization detection (GC-FID). This compound is employed as an internal standard to improve accuracy and precision by correcting for variations in sample injection volume and instrument response.
Experimental Protocol
4.2.1. Materials and Reagents
-
Analytes: High-purity reference standards of α-pinene, β-pinene, myrcene, limonene, linalool, and caryophyllene.
-
Internal Standard: this compound (≥98% purity).
-
Solvent: Hexane or ethyl acetate (B1210297) (GC grade).
-
Botanical Extract: Sample to be analyzed.
4.2.2. Standard and Sample Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of hexane to prepare a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by adding known amounts of terpene reference standards to a constant volume of the IS Stock solution. Dilute with hexane to achieve the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh approximately 100 mg of the botanical extract into a vial. Add a known volume of the IS Stock solution (e.g., 1 mL). Dilute with hexane to a final volume of 10 mL. Vortex and filter through a 0.45 µm syringe filter before analysis.
4.2.3. Chromatographic Conditions
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 180 °C, then 15 °C/min to 280 °C (hold 5 min) |
| Detector Temperature | 300 °C |
Data Analysis and Illustrative Results
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards. Determine the concentration of each terpene in the sample using the calculated RFs.
Table 1: Illustrative Calibration Data for Terpene Analysis
| Analyte | Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| α-Pinene | 1 | 15,234 | 1,500,123 | 0.0102 |
| 10 | 153,456 | 1,510,345 | 0.1016 | |
| 50 | 765,432 | 1,498,765 | 0.5107 | |
| 100 | 1,520,987 | 1,505,678 | 1.0102 | |
| Limonene | 1 | 16,012 | 1,500,123 | 0.0107 |
| 10 | 161,234 | 1,510,345 | 0.1068 | |
| 50 | 805,678 | 1,498,765 | 0.5376 | |
| 100 | 1,608,765 | 1,505,678 | 1.0685 |
Table 2: Illustrative Method Performance Characteristics
| Parameter | α-Pinene | Limonene |
| Linearity (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Quantification (µg/mL) | 1.0 | 1.0 |
Application Note 2: Analysis of Semi-Volatile Organic Compounds (SVOCs) in Environmental Samples
Introduction
This application note outlines a general procedure for the determination of semi-volatile organic compounds (SVOCs) in water samples by gas chromatography-mass spectrometry (GC-MS). This compound is used as a surrogate standard to monitor the efficiency of the sample extraction and analysis process.
Experimental Protocol
5.2.1. Materials and Reagents
-
Analytes: Certified reference standards for target SVOCs (e.g., polycyclic aromatic hydrocarbons, phthalates).
-
Surrogate Standard: this compound (≥98% purity).
-
Internal Standard: Deuterated analog of a target analyte (e.g., Acenaphthene-d10).
-
Solvent: Dichloromethane (DCM), pesticide residue grade.
-
Water Sample: Environmental water sample.
5.2.2. Sample Preparation and Extraction
-
Spiking: To a 1 L water sample, add a known amount of the this compound surrogate standard solution.
-
Liquid-Liquid Extraction: Extract the water sample with three 60 mL portions of DCM using a separatory funnel.
-
Drying and Concentration: Pass the combined DCM extracts through anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the concentrated extract before GC-MS analysis.
5.2.3. Chromatographic Conditions
| Parameter | Setting |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
Data Analysis and Illustrative Results
The recovery of the surrogate standard (this compound) is calculated to assess the efficiency of the sample preparation method. The internal standard is used for the quantification of the target analytes.
Table 3: Illustrative Surrogate Recovery Data
| Sample ID | Spiked Amount (ng) | Measured Amount (ng) | % Recovery |
| Sample 1 | 100 | 92.3 | 92.3% |
| Sample 2 | 100 | 88.7 | 88.7% |
| QC Sample | 100 | 95.1 | 95.1% |
| Acceptance Criteria | 70 - 130% |
General Workflow for Chromatographic Analysis with an Internal Standard
The following diagram outlines the typical workflow for quantitative analysis using an internal standard.
Caption: A generalized workflow for quantitative chromatographic analysis using the internal standard method.
References
- 1. This compound | C12H24 | CID 31259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 3. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
Application Notes and Protocols for Electrophilic Addition Reactions of Highly Branched Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic addition reactions are fundamental transformations in organic synthesis, enabling the conversion of simple alkenes into a wide array of functionalized molecules. Highly branched alkenes, characterized by significant steric hindrance around the carbon-carbon double bond, present unique challenges and opportunities in these reactions. Understanding the interplay of electronic effects and steric factors is crucial for predicting and controlling the regioselectivity and stereoselectivity of these transformations. This document provides detailed application notes on the key electrophilic addition reactions of highly branched alkenes, experimental protocols for their implementation, and a discussion of their relevance in the synthesis of complex molecules, including pharmaceuticals.
Application Notes
Hydrohalogenation: The Challenge of Carbocation Rearrangements
The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction. The reaction proceeds through a carbocation intermediate, and its regioselectivity is typically governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.
With highly branched alkenes, the initially formed carbocation is often prone to rearrangement to a more stable carbocation via a 1,2-hydride or 1,2-alkyl shift, a process known as a Wagner-Meerwein rearrangement.[1][2][3][4][5] This can lead to a mixture of products and complicates the synthetic utility of this reaction for certain substrates.
A prime example is the reaction of 3,3-dimethyl-1-butene (B1661986) with hydrogen halides.[1][6] The initial protonation forms a secondary carbocation, which can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation. The nucleophilic halide then attacks this rearranged carbocation.
Key Considerations:
-
Regioselectivity: Follows Markovnikov's rule for the initial protonation.[6]
-
Rearrangements: Highly likely if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift.[1][4]
-
Stereoselectivity: Generally not stereoselective as the reaction proceeds through a planar carbocation intermediate, leading to a mixture of syn- and anti-addition products if new stereocenters are formed.
Halogenation: Avoiding Rearrangements with a Halonium Ion Intermediate
The addition of halogens (Br₂ or Cl₂) to alkenes proceeds through a different mechanism that avoids the formation of a discrete carbocation. Instead, a cyclic halonium ion intermediate is formed.[7][8] The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the bulky halonium ion, resulting in anti-addition.
This mechanism is significant for highly branched alkenes because the absence of a carbocation intermediate prevents Wagner-Meerwein rearrangements. This allows for the predictable and stereospecific difunctionalization of the double bond.
Key Considerations:
-
Regioselectivity: Not applicable when the same halogen is added to both carbons.
-
Rearrangements: Avoided due to the formation of a bridged halonium ion intermediate.[7]
Hydration: Strategies for Controlling Regioselectivity and Avoiding Rearrangements
The addition of water across a double bond to form an alcohol can be achieved through several methods, each with its own distinct outcomes.
Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate.[9] Consequently, it follows Markovnikov's rule for regioselectivity but is also susceptible to carbocation rearrangements, making it less suitable for the predictable hydration of many highly branched alkenes.
This two-step procedure provides a reliable method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.[3][10][11][12] The reaction involves the formation of a cyclic mercurinium ion intermediate, analogous to the halonium ion, which is then opened by a water molecule. The subsequent demercuration step with sodium borohydride (B1222165) replaces the mercury-containing group with a hydrogen atom.
Key Considerations:
-
Regioselectivity: Follows Markovnikov's rule.[12]
-
Stereoselectivity: Generally results in anti-addition of the hydroxyl and mercury groups in the first step, but the demercuration step is not stereospecific.[10]
For the anti-Markovnikov addition of water, hydroboration-oxidation is the premier method.[5][6][7][13][14] This reaction involves the addition of borane (B79455) (BH₃) across the double bond in a concerted, syn-addition manner, with the boron atom adding to the less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry. This method also avoids carbocation rearrangements.
Key Considerations:
-
Regioselectivity: Results in anti-Markovnikov addition.[6][7][13]
-
Rearrangements: Avoided.
-
Stereoselectivity: Stereospecific for syn-addition.[5]
Data Presentation
Table 1: Product Distribution in the Hydrohalogenation of 3,3-dimethyl-1-butene
| Reagent | Unrearranged Product (Structure) | Rearranged Product (Structure) | Product Ratio (Unrearranged:Rearranged) | Reference |
| HBr | 3-bromo-2,2-dimethylbutane | 2-bromo-2,3-dimethylbutane | 30:70 | [6][13] |
| HCl | 3-chloro-2,2-dimethylbutane | 2-chloro-2,3-dimethylbutane | ~50:50 | [4] |
Table 2: Summary of Electrophilic Addition Reactions for Highly Branched Alkenes
| Reaction | Regioselectivity | Stereoselectivity | Carbocation Rearrangement |
| Hydrohalogenation | Markovnikov | Not stereoselective | Common |
| Halogenation | N/A | Anti-addition | Avoided |
| Acid-Catalyzed Hydration | Markovnikov | Not stereoselective | Common |
| Oxymercuration-Demercuration | Markovnikov | Anti-addition (in oxymercuration step) | Avoided |
| Hydroboration-Oxidation | Anti-Markovnikov | Syn-addition | Avoided |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
General Protocol for Hydrohalogenation of a Highly Branched Alkene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the highly branched alkene (1.0 eq.) in a suitable inert solvent (e.g., CH₂Cl₂ or pentane).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen halide gas (HCl or HBr) through the solution or add a solution of the hydrogen halide in a non-nucleophilic solvent (e.g., acetic acid).[15]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation to separate the rearranged and unrearranged products.
General Protocol for Bromination of a Highly Branched Alkene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the highly branched alkene (1.0 eq.) in an inert solvent (e.g., CCl₄ or CH₂Cl₂).[7]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. From the dropping funnel, add a solution of bromine (1.0 eq.) in the same solvent dropwise. The characteristic reddish-brown color of bromine should disappear upon addition.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with the reaction solvent.
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
General Protocol for Oxymercuration-Demercuration of a Highly Branched Alkene
-
Oxymercuration:
-
Reaction Setup: To a solution of the highly branched alkene (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water, add mercury(II) acetate (B1210297) (1.0 eq.).[3][10][11]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting alkene.
-
-
Demercuration:
-
Reagent Addition: Cool the reaction mixture to 0 °C and add a 3 M aqueous solution of sodium hydroxide, followed by the slow addition of a 0.5 M solution of sodium borohydride in 3 M NaOH.[3][12]
-
Reaction: Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.
-
-
Work-up:
-
Filtration: Decant the supernatant from the mercury precipitate.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting alcohol by column chromatography or distillation.
General Protocol for Hydroboration-Oxidation of a Highly Branched Alkene
-
Hydroboration:
-
Reaction Setup: In an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the highly branched alkene (1.0 eq.) in anhydrous THF.[7][13]
-
Reagent Addition: Cool the solution to 0 °C and add a 1.0 M solution of borane-THF complex (BH₃·THF) (0.33-0.5 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or GC.
-
-
Oxidation:
-
Reagent Addition: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.[13]
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
-
Work-up:
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the product alcohol by column chromatography or distillation.
Mandatory Visualization
Caption: Mechanism of hydrobromination of 3,3-dimethyl-1-butene.
Caption: Mechanism of alkene bromination via a bromonium ion.
Caption: Workflow for oxymercuration-demercuration.
Caption: Workflow for hydroboration-oxidation.
Applications in Drug Development
Electrophilic addition reactions of alkenes are cornerstone transformations in the synthesis of complex natural products and pharmaceuticals. While a direct, textbook example of an electrophilic addition to a highly branched alkene as the key step in a famous drug synthesis can be nuanced, the principles are widely applied. For instance, the strategic introduction of hydroxyl and halide functionalities is critical in building up the molecular complexity required for biological activity.
The synthesis of complex molecules like steroids and terpenes often involves the manipulation of highly substituted carbon frameworks where the principles of controlling regioselectivity and preventing unwanted rearrangements are paramount.[5] For example, in the synthesis of some steroid derivatives, controlling the stereochemistry of hydroxyl group introduction on a complex polycyclic alkene is a crucial step that can be achieved using methods like hydroboration-oxidation or oxymercuration-demercuration.
Furthermore, the synthesis of the antimalarial drug artemisinin, while involving complex radical cyclizations, relies on precursors that are often synthesized using fundamental organic reactions, including the functionalization of alkenes.[8][16] The ability to selectively functionalize a double bond within a complex, sterically hindered environment is a testament to the power and importance of the reactions detailed in these notes.
Conclusion
The electrophilic addition reactions of highly branched alkenes are governed by a delicate balance of electronic and steric effects. While reactions proceeding through carbocation intermediates are often complicated by Wagner-Meerwein rearrangements, alternative pathways involving bridged intermediates or concerted mechanisms provide powerful tools for achieving high levels of regio- and stereocontrol without skeletal reorganization. A thorough understanding of these reaction mechanisms and the appropriate selection of reagents are essential for the successful application of these transformations in the synthesis of complex organic molecules relevant to research, and the development of novel therapeutics.
References
- 1. homework.study.com [homework.study.com]
- 2. fiveable.me [fiveable.me]
- 3. Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Name the major product when 3,3-dimethyl-1-butene is treated with dilute .. [askfilo.com]
- 10. Scholars@Duke publication: Surface-Mediated Reactions. 3. Hydrohalogenation of Alkenes [scholars.duke.edu]
- 11. youtube.com [youtube.com]
- 12. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 13. Reaction of 3,3-dimethyl-1-butene with \mathrm{HBr} gives a mixture of tw.. [askfilo.com]
- 14. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]
- 15. Answered: What is the theoretical yield in grams for the reaction of 3,3-dimethyl-1-butene with HBr if you use the following amounts of reagents described in the… | bartleby [bartleby.com]
- 16. docsity.com [docsity.com]
Application Notes and Protocols for Studying Reaction Kinetics and Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Stopped-Flow Spectroscopy: Capturing Rapid Pre-Steady-State Kinetics
Application Note
Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with timescales typically in the millisecond range.[1] This method is indispensable in drug development for observing pre-steady-state kinetics, such as the initial binding of a drug to its target enzyme or receptor, and for characterizing reaction intermediates that exist only transiently.[2] The technique involves the rapid mixing of two or more solutions, initiating the reaction, followed by the abrupt stopping of the flow.[1] The reaction progress within an observation cell is then monitored in real-time using spectroscopic methods like UV-Vis absorbance, fluorescence, or circular dichroism.[1][3] By analyzing the change in the spectroscopic signal as a function of time, researchers can determine rate constants for individual steps in a reaction mechanism, providing deep insights into ligand binding, conformational changes, and enzyme catalysis.[1][2]
Experimental Protocol: Single-Turnover Enzyme Kinetics
This protocol describes a typical stopped-flow experiment to observe a single turnover of an enzyme-catalyzed reaction.
-
Reagent Preparation :
-
Prepare a solution of the enzyme (e.g., 2 µM) in a suitable buffer in Syringe A.
-
Prepare a solution of the substrate (e.g., 100 µM) in the same buffer in Syringe B. The substrate concentration should be saturating relative to the enzyme concentration.
-
Ensure all solutions are filtered, degassed, and equilibrated to the desired reaction temperature to prevent bubble formation and ensure accuracy.[2]
-
-
Instrument Setup :
-
Thoroughly flush the stopped-flow instrument's syringes and flow circuit with the reaction buffer to remove any contaminants.
-
Load the enzyme and substrate solutions into their respective drive syringes (Syringe A and Syringe B).
-
Set the data acquisition parameters, including the observation wavelength (predetermined from static spectra), data collection time (e.g., 100 ms (B15284909) to 10 s), and the number of data points.
-
-
Data Acquisition :
-
Initiate the experiment. The instrument's drive mechanism will rapidly push the contents of both syringes into a high-efficiency mixer.[1]
-
The mixed solution flows into the observation cell, and the flow is abruptly halted by a stopping syringe.[2]
-
The instrument's detector records the change in absorbance or fluorescence over time, starting from the moment the flow stops.[2]
-
Perform multiple (5-10) replicate "pushes" to ensure data reproducibility and to average the kinetic traces.
-
-
Data Analysis :
-
Average the replicate kinetic traces to improve the signal-to-noise ratio.
-
Fit the resulting kinetic trace to an appropriate kinetic model (e.g., single or double exponential decay/rise) using non-linear regression analysis software.
-
The fitting will yield the observed rate constant(s) (k_obs) for the observed reaction phase(s).
-
Repeat the experiment at various substrate concentrations to analyze the dependence of k_obs on concentration, which can help elucidate the kinetic mechanism.
-
Data Presentation
Table 1: Example Stopped-Flow Kinetic Data for a Two-Step Binding Process
| Parameter | Value | Description |
| k_obs1 (s⁻¹) | 150.2 ± 5.8 | Observed rate constant for the initial fast binding step. |
| Amplitude 1 | 0.45 ± 0.02 | Signal change associated with the fast phase. |
| k_obs2 (s⁻¹) | 12.5 ± 1.1 | Observed rate constant for the subsequent slow conformational change. |
| Amplitude 2 | 0.21 ± 0.01 | Signal change associated with the slow phase. |
Visualization
Surface Plasmon Resonance (SPR): Real-Time Interaction Analysis
Application Note
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real time.[4] It is a cornerstone of drug discovery for characterizing the binding kinetics and affinity of small molecules, fragments, peptides, and antibodies to their biological targets.[5] In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and a solution containing the other molecule (the analyte) is flowed over this surface.[4] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[4] This allows for the direct determination of the association rate constant (k_a or k_on), the dissociation rate constant (k_d or k_off), and the equilibrium dissociation constant (K_D).[4]
Experimental Protocol: Kinetic Analysis of a Drug-Protein Interaction
-
Ligand Immobilization :
-
Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the protein ligand (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (typically 1000-3000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell is typically prepared in the same way but without the ligand to subtract non-specific binding and bulk refractive index changes.[4]
-
-
Analyte Injection and Kinetic Measurement :
-
Prepare a series of dilutions of the analyte (the drug) in running buffer, typically spanning a concentration range from 0.1x to 10x the expected K_D.
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate. This is the "association phase," where binding is monitored over time.[5]
-
After the association phase, switch the flow back to the running buffer. This is the "dissociation phase," where the dissociation of the analyte from the ligand is monitored.[5]
-
Between different analyte injections, regenerate the sensor surface by injecting a solution (e.g., low pH glycine (B1666218) or high salt) that removes the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis :
-
Process the raw data by subtracting the signal from the reference flow cell ("double referencing").
-
Globally fit the full set of association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
The fitting process yields the kinetic parameters k_a, k_d, and the calculated K_D (k_d/k_a).
-
Data Presentation
Table 2: SPR Kinetic and Affinity Data for a Drug-Target Interaction
| Parameter | Value | Unit | Description |
| k_a (k_on) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Association Rate Constant |
| k_d (k_off) | 3.0 x 10⁻⁴ | s⁻¹ | Dissociation Rate Constant |
| K_D | 2.0 | nM | Equilibrium Dissociation Constant (k_d/k_a) |
| Chi² | 0.85 | RU² | Goodness-of-fit parameter for the kinetic model. |
Visualization
Isothermal Titration Calorimetry (ITC): Unveiling Thermodynamic Signatures
Application Note
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a molecular binding event.[6] It is considered the gold standard for characterizing the thermodynamics of binding interactions in drug discovery, as it provides a complete thermodynamic profile of the interaction in a single experiment.[6][7] By titrating a ligand into a solution containing a target macromolecule, ITC measures the binding affinity (K_a, or its inverse, K_D), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[8] From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated. This information is crucial for understanding the driving forces behind binding (enthalpic vs. entropic) and for guiding lead optimization in structure-activity relationship (SAR) studies.[6][9]
Experimental Protocol: Characterizing a Compound's Binding Thermodynamics
-
Sample Preparation :
-
Prepare the protein target (titrand) and the compound (titrant) in the exact same, well-dialyzed buffer to minimize heat of dilution effects.
-
The protein solution is placed in the sample cell (e.g., 10-50 µM).
-
The compound solution is loaded into the injection syringe at a concentration 10-20 times that of the protein (e.g., 100-500 µM).
-
Degas all solutions thoroughly before the experiment.
-
-
Instrument Setup :
-
Set the experimental temperature (e.g., 25°C).
-
Fill the reference cell with the same buffer used for the samples.[8]
-
Equilibrate the system until a stable baseline power signal is achieved.
-
-
Titration Experiment :
-
Perform a series of small, timed injections (e.g., 1-2 µL each) of the titrant (compound) into the sample cell containing the titrand (protein).
-
After each injection, the heat change associated with binding is measured as the power required to maintain zero temperature difference between the sample and reference cells.[8]
-
Continue injections until the binding sites on the protein are saturated and the heat signal diminishes to the background heat of dilution.
-
-
Data Analysis :
-
Integrate the area of each injection peak to determine the heat change (ΔH) per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a single set of identical sites) using the instrument's software.
-
The fit yields the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).
-
Calculate ΔG and TΔS using the equations: ΔG = -RTln(K_a) and ΔG = ΔH - TΔS.[10]
-
Data Presentation
Table 3: Thermodynamic Parameters for a Drug-Protein Interaction Determined by ITC
| Thermodynamic Parameter | Value | Unit | Description |
| Stoichiometry (n) | 1.05 ± 0.05 | - | Molar binding ratio (Ligand:Protein) |
| Affinity (K_a) | 5.0 x 10⁷ | M⁻¹ | Binding Association Constant |
| Dissociation (K_D) | 20.0 | nM | Binding Dissociation Constant (1/K_a) |
| Enthalpy (ΔH) | -8.5 | kcal/mol | Enthalpy change upon binding |
| Entropy (-TΔS) | -2.1 | kcal/mol | Entropy change upon binding |
| Gibbs Free Energy (ΔG) | -10.6 | kcal/mol | Overall binding energy |
Visualization
Enzyme Kinetics: Determining Michaelis-Menten Parameters
Application Note
The study of enzyme kinetics is fundamental to understanding how a drug modulates the activity of its enzyme target. The Michaelis-Menten model provides a framework for characterizing enzyme-catalyzed reactions by two key parameters: the Michaelis constant (K_M) and the maximum reaction velocity (V_max).[11][12] K_M represents the substrate concentration at which the reaction rate is half of V_max and is often used as a measure of the enzyme's affinity for its substrate.[12] V_max is the rate of reaction when the enzyme is fully saturated with the substrate.[12] Determining these parameters is essential for assessing the potency and mechanism of enzyme inhibitors, which is a critical activity in drug discovery. Assays are typically performed by measuring the initial reaction velocity (v₀) at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[11]
Experimental Protocol: Determining K_M and V_max for an Enzyme
-
Reagent Preparation :
-
Prepare a stock solution of the enzyme at a fixed concentration in a suitable assay buffer.
-
Prepare a series of substrate dilutions in the same buffer. The concentrations should typically range from 0.1 x K_M to 10 x K_M (an initial estimate of K_M from literature can be used, or a preliminary experiment can be run).[13]
-
Prepare any necessary cofactor solutions.
-
-
Assay Setup :
-
Design the assay in a microplate format for efficiency.
-
In each well, combine the assay buffer, cofactor (if needed), and a specific concentration of the substrate.
-
Include control wells: a "no enzyme" control to measure background (non-enzymatic) reaction and a "no substrate" control.[14]
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
-
Reaction Initiation and Monitoring :
-
Initiate the reactions by adding a fixed amount of the enzyme solution to each well.
-
Immediately place the plate in a plate reader capable of kinetic measurements (e.g., a spectrophotometer or fluorometer).
-
Monitor the increase in product concentration (or decrease in substrate) over time by measuring the change in absorbance or fluorescence at regular intervals.
-
-
Data Analysis :
-
For each substrate concentration, plot the signal versus time. The initial, linear portion of this curve represents the initial velocity (v₀). Calculate the slope of this linear region.[15]
-
Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit this data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_M + [S])) using a non-linear regression software (e.g., GraphPad Prism).[16]
-
The software will provide the best-fit values for K_M and V_max along with their standard errors.
-
Data Presentation
Table 4: Michaelis-Menten Parameters for a Target Enzyme
| Parameter | Value | Unit | Description |
| V_max | 125.4 ± 3.1 | µM/min | Maximum reaction velocity |
| K_M | 15.2 ± 1.5 | µM | Michaelis constant |
| k_cat | 25.1 | s⁻¹ | Turnover number (V_max / [E]t) |
| k_cat/K_M | 1.65 x 10⁶ | M⁻¹s⁻¹ | Catalytic efficiency |
| R² | 0.995 | - | Goodness-of-fit for the non-linear regression. |
Visualization
References
- 1. Stopped-flow - Wikipedia [en.wikipedia.org]
- 2. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 3. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 4. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. reactionbiology.com [reactionbiology.com]
- 6. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Khan Academy [khanacademy.org]
- 9. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. longdom.org [longdom.org]
- 12. graphmatik.io [graphmatik.io]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 15. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 2,2,4,6,6-Pentamethyl-3-heptene as a Soil Bactericide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,6,6-Pentamethyl-3-heptene is a branched alkene that has been identified as a soil bactericide.[1] This document provides detailed application notes and experimental protocols for researchers interested in evaluating its efficacy and mechanism of action against soil-borne bacteria. The information is compiled from available product data and established methodologies for antimicrobial testing.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1. Understanding these properties is crucial for handling, storage, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 123-48-8 |
| Molecular Formula | C₁₂H₂₄ |
| Molecular Weight | 168.32 g/mol |
| Boiling Point | 177.70 °C |
| Density | 0.764 g/cm³ |
| Flash Point | 47.10 °C |
| Source:[1] |
Mechanism of Action
This compound is suggested to function as a bactericide through a radical-mediated mechanism of action.[1] Alkenes, in biological systems, can be involved in radical reactions. This can lead to the formation of highly reactive species that can cause damage to bacterial cells. The proposed mechanism involves the generation of free radicals that can interact with and disrupt critical cellular components, such as the cell membrane and DNA, leading to bacterial cell death. This activity is reported to be potent against Gram-positive bacteria.[1]
Caption: Proposed mechanism of this compound.
Experimental Protocols
The following protocols are adapted from established methods for testing the antimicrobial activity of chemical compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Soil Bacteria
This protocol outlines a method to determine the lowest concentration of this compound that inhibits the visible growth of a soil bacterium.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Pure cultures of relevant soil bacteria (e.g., Bacillus subtilis, Pseudomonas fluorescens)
-
Nutrient Broth (NB) or other suitable bacterial growth medium
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100-fold higher than the highest desired test concentration.
-
Bacterial Inoculum Preparation: Inoculate a fresh tube of NB with a single colony of the test bacterium. Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in NB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in NB with DMSO, no compound) and a negative control (NB only).
-
Incubation: Incubate the microplate at the optimal temperature for the test bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Caption: Workflow for MIC determination.
Protocol 2: Soil Bactericide Efficacy Test (Soil Plate Method)
This protocol is designed to assess the bactericidal activity of this compound directly in a soil matrix.
Materials:
-
This compound
-
Sterile soil sample
-
Pure culture of a target soil bacterium
-
Sterile Petri dishes
-
Sterile water
-
Incubator
Procedure:
-
Soil Preparation: Autoclave a sample of sieved soil to ensure sterility. Allow it to cool to room temperature.
-
Compound Application: Prepare different concentrations of this compound. For each concentration, thoroughly mix a defined volume with a known weight of the sterile soil in a sterile container. Include a control with no compound added.
-
Bacterial Inoculation: Prepare a suspension of the target soil bacterium in sterile water. Inoculate the treated and control soil samples with a known concentration of the bacteria (e.g., 10⁶ CFU per gram of soil).
-
Plating: Distribute the inoculated soil samples evenly into sterile Petri dishes.
-
Incubation: Incubate the plates at an appropriate temperature for soil bacteria (e.g., 25-30 °C) for a specified period (e.g., 7 days).
-
Assessment of Bacterial Growth: After incubation, assess the bacterial growth. This can be done by:
-
Colony Forming Unit (CFU) Counting: Perform serial dilutions of the soil samples and plate on a suitable agar (B569324) medium to enumerate the viable bacteria.
-
Visual Assessment: Observe the plates for any visible signs of microbial growth (though this is less quantitative).
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 2: Example of MIC Data Presentation
| Bacterial Species | Gram Stain | MIC (µg/mL) of this compound |
| Bacillus subtilis | Positive | [Insert experimental value] |
| Staphylococcus aureus | Positive | [Insert experimental value] |
| Pseudomonas fluorescens | Negative | [Insert experimental value] |
| Escherichia coli | Negative | [Insert experimental value] |
Table 3: Example of Soil Bactericide Efficacy Data
| Concentration of Compound (µg/g soil) | Initial Bacterial Load (CFU/g) | Bacterial Load after 7 days (CFU/g) | % Reduction in Viable Bacteria |
| 0 (Control) | 1 x 10⁶ | [Insert experimental value] | [Calculate based on control] |
| 100 | 1 x 10⁶ | [Insert experimental value] | [Calculate] |
| 500 | 1 x 10⁶ | [Insert experimental value] | [Calculate] |
| 1000 | 1 x 10⁶ | [Insert experimental value] | [Calculate] |
Safety Precautions
This compound should be handled with appropriate safety precautions in a laboratory setting. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
These application notes and protocols provide a framework for the systematic evaluation of this compound as a soil bactericide. Further research is warranted to establish its efficacy against a broader range of soil microorganisms, to elucidate the specific details of its radical-mediated mechanism of action, and to assess its environmental fate and potential ecotoxicological effects.
References
Application Note 1: Synthesis of Benzoic Acid via Grignard Reagent Carbonation
An overview of experimental synthesis using the Grignard reaction, complete with detailed application notes, protocols, and data for researchers, scientists, and professionals in drug development.
Introduction
The Grignard reaction is a fundamental method for forming carbon-carbon bonds in organic synthesis. This application note details the preparation of benzoic acid through the carbonation of a Grignard reagent, phenylmagnesium bromide. The synthesis involves two primary stages: the formation of the Grignard reagent from bromobenzene (B47551) and magnesium metal, followed by its reaction with solid carbon dioxide (dry ice) and subsequent acidic work-up.[1][2] This process exemplifies the utility of Grignard reagents as powerful nucleophiles for synthesizing carboxylic acids.[3]
Overall Reaction Scheme
C₆H₅Br + Mg → C₆H₅MgBr C₆H₅MgBr + CO₂ → C₆H₅CO₂MgBr C₆H₅CO₂MgBr + H₃O⁺ → C₆H₅COOH + Mg(OH)Br
Data Presentation
The following tables summarize the reagents, conditions, and expected outcomes for the synthesis of benzoic acid.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|---|
| Magnesium Turnings | Grignard Grade | 24.31 | 1.0 g | 41.1 |
| Bromobenzene | Anhydrous, >99% | 157.01 | 4.4 mL (6.5 g) | 41.4 |
| Diethyl Ether | Anhydrous, <50 ppm H₂O | 74.12 | 25 mL | - |
| Iodine | Crystal | 253.81 | 1-2 small crystals | - |
| Dry Ice (Solid CO₂) | - | 44.01 | ~20 g | ~450 |
| Hydrochloric Acid | 6 M | 36.46 | ~30 mL | - |
Table 2: Expected Results
| Parameter | Expected Value |
|---|---|
| Theoretical Yield | 4.9 g |
| Actual Yield | 3.5 - 4.2 g |
| Percent Yield | 70 - 85%[4] |
| Melting Point | 121-123 °C |
| Appearance | White crystalline solid |
Experimental Protocols
Safety Precaution: Grignard reactions are highly sensitive to moisture and must be conducted under strictly anhydrous conditions.[5] All glassware must be oven-dried or flame-dried before use. Diethyl ether is extremely flammable and volatile; work must be performed in a well-ventilated fume hood away from ignition sources.
Protocol 1.1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 100-mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.[6]
-
Reagent Addition: Place the magnesium turnings (1.0 g) and a small iodine crystal in the flask.[7]
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (4.4 mL) in 10 mL of anhydrous diethyl ether. Add approximately 2-3 mL of this solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and a cloudy/gray appearance of the solution.[6] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.[5]
-
Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8] After the addition is complete, add 15 mL of anhydrous ether to the dropping funnel and add it to the reaction flask. Continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should appear grayish and turbid.[9]
Protocol 1.2: Carbonation of the Grignard Reagent
-
Preparation: In a separate 250-mL beaker, place approximately 20 g of crushed dry ice.
-
Reaction: Slowly pour the prepared Grignard reagent solution directly onto the dry ice with gentle swirling.[10] A vigorous reaction will occur. Cover the beaker with a watch glass and allow it to stand until the excess dry ice has sublimed.[1]
-
Hydrolysis: Slowly and carefully add 30 mL of 6 M hydrochloric acid to the beaker to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[9] Stir the mixture until two distinct layers form.
Protocol 1.3: Product Isolation and Purification
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 20 mL portions of diethyl ether. Combine all organic extracts.[10]
-
Washing: Wash the combined organic layer with 20 mL of 5% aqueous NaOH. This step deprotonates the benzoic acid, transferring it as a water-soluble sodium benzoate (B1203000) salt to the aqueous layer, while non-polar impurities like biphenyl (B1667301) remain in the ether layer.[2]
-
Acidification: Separate the aqueous layer and cool it in an ice bath. Acidify the solution by slowly adding 6 M HCl until a white precipitate of benzoic acid forms and the pH is approximately 2.[10]
-
Filtration: Collect the solid benzoic acid by vacuum filtration, washing the crystals with a small amount of cold distilled water.[9]
-
Drying: Allow the product to air-dry completely on the filter paper or in a desiccator. Determine the final mass, calculate the percent yield, and characterize the product by its melting point.
Experimental Workflow Diagram
References
- 1. scribd.com [scribd.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. brainly.com [brainly.com]
- 5. studylib.net [studylib.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. odp.library.tamu.edu [odp.library.tamu.edu]
Application Notes and Protocols for Fuel and Lubricant Additives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of various compounds as components in fuel and lubricant additives. The information is intended to guide researchers in the development and evaluation of new additives to enhance fuel efficiency, reduce emissions, and improve equipment longevity through superior lubrication.
Section 1: Lubricant Additives for Wear and Friction Reduction
Modern machinery operates under increasingly demanding conditions, necessitating advanced lubrication solutions to minimize wear and friction, thereby extending component life and improving energy efficiency. Anti-wear additives and nanoparticles have emerged as key components in formulating high-performance lubricants.
Mechanism of Action: Anti-Wear Additives
Anti-wear additives function by forming a protective film on metal surfaces, known as a tribofilm, which prevents direct metal-to-metal contact, especially under boundary lubrication conditions.[1] This film is created through a chemical reaction between the additive and the metal surface, triggered by the heat generated from friction.[2]
A common class of anti-wear additives is Zinc Dialkyldithiophosphates (ZDDPs). The polar end of the ZDDP molecule attaches to the metal surface, and under pressure, the molecule decomposes to form a glassy polyphosphate layer.[3] This sacrificial film is typically 50 to 150 nanometers thick and provides a hard, protective barrier.[3]
Quantitative Performance Data: Nanoparticle Lubricant Additives
Recent research has focused on the use of nanoparticles as lubricant additives due to their ability to act as nano-sized ball bearings, fill in surface asperities, and form a protective film.[4] The following table summarizes the performance of various nanoparticle additives in reducing the coefficient of friction (COF) and wear.
| Nanoparticle Additive | Base Oil | Concentration | Test Method | Reduction in Coefficient of Friction (COF) | Reduction in Wear Scar Diameter (WSD) |
| Copper Oxide (CuO) | PAO | 0.5 wt% | Pin-on-disk | 6.96% | - |
| Copper Oxide (CuO) | SAE 20w-50 | 0.25 wt% | Pin-on-disk | 11.14% | - |
| Hexagonal Boron Nitride (h-BN) | - | 0.5 vol% | Four-ball | ~50% | - |
| Zinc Oxide (ZnO) | Lubricant Oil | 0.6 wt% | Pin-on-disk | 22% | - |
| Zinc Oxide (ZnO) | NCO | 0.1 wt% | Four-ball | 14.74% (average) | - |
| Molybdenum Disulfide (MoS₂) | SAE 5w-30 | 0.5 wt% | Four-ball | Minimal COF observed | - |
| Tungsten Disulfide (WS₂) | Oil | 1 wt% | - | 25.89% (average) | - |
| Ultrasmooth Carbon Spheres | SAE 5W30 | 3% | Pin-on-disk | 10-25% | 10-25% |
| Graphene Oxide with micro nickel | Base Oil | - | - | 31% | 41% |
Experimental Protocol: Evaluation of Wear Preventive Characteristics of Lubricating Fluids (ASTM D4172)
This protocol outlines the standard method for determining the wear preventive characteristics of lubricating fluids in sliding contact using the four-ball apparatus.
1. Apparatus:
- Four-ball wear tester
- Steel balls (grade 25, 12.7 mm diameter)
- Microscope for measuring wear scars (0.01 mm accuracy)
- Solvents for cleaning (e.g., heptane)
2. Test Conditions:
- Temperature: 75 ± 2°C
- Speed: 1200 ± 60 rpm
- Load: 147 N or 392 N (15 or 40 kgf) ± 1 N
- Duration: 60 ± 1 min
3. Procedure:
- Thoroughly clean the four steel balls, the ball pot, and the lock ring with a suitable solvent and dry them.
- Place three clean balls in the ball pot and secure them with the lock ring.
- Pour the lubricant sample into the ball pot to a level about 3 mm above the top of the balls.
- Place the fourth ball in the chuck of the test machine.
- Assemble the ball pot onto the test machine and apply the specified load.
- Start the motor and run the test for the specified duration, maintaining the set temperature.
- At the end of the test, stop the motor, remove the load, and disassemble the ball pot.
- Clean the three lower balls and measure the average diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).
4. Data Analysis:
- Calculate the average wear scar diameter from the six measurements.
- A smaller average wear scar diameter indicates better wear protection.
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Section 2: Fuel Additives for Improved Combustion and Efficiency
Fuel additives are crucial for optimizing the combustion process, leading to improved fuel economy, increased power output, and reduced harmful emissions. Key types of fuel additives include cetane improvers for diesel and octane (B31449) boosters for gasoline.
Mechanism of Action: Combustion Improvers
Combustion improvers, such as cetane improvers for diesel fuel, work by accelerating the ignition process. A higher cetane number indicates a shorter ignition delay, leading to more complete and controlled combustion.[5] This results in a smoother running engine with reduced noise and lower emissions of particulate matter and nitrogen oxides (NOx).[2]
Nanotechnology-based combustion catalysts can also be used to enhance the combustion process, leading to a more complete fuel burn.[6][7] This not only improves fuel efficiency but also helps in reducing the carbon footprint.[6]
Quantitative Performance Data: Fuel Additives
The effectiveness of fuel additives is quantified through standardized engine tests that measure changes in fuel properties and engine performance.
| Additive Type | Additive Example | Base Fuel | Test Method | Performance Improvement |
| Cetane Improver | INTRON® cTane | Diesel | ASTM D613 | Cetane number increased from 45 to 52.[2] |
| Cetane Improver | 2-Ethylhexyl Nitrate (2-EHN) | Diesel | ASTM D613 | Can increase cetane number by 5 or 6.[8] |
| Multifunctional Diesel Additive | Nitro-based | Diesel | Engine Test Bench | Fuel saving rate up to 2%; NOx reduction >2%; Smoke reduction up to 55%.[9] |
| Gasoline Detergent | Mannich Chemistry | Gasoline | Engine Test | Reduced injector flow loss from 11.23% to 3.14%.[10] |
| Gasoline Detergent | Polyetheramine | Gasoline | Engine Test | Reduced injector flow loss to 8.17%.[10] |
| Oxygenate (Ethanol) | E10 Blend | Gasoline | Engine Test | Reduction in Carbon Monoxide (CO).[6] |
| Oxygenate (Hydrogen Peroxide) | 6.1% in Diesel | Diesel | Engine Test | Brake thermal efficiency increased by up to 2.9%; BSFC reduced by up to 8.1%.[11] |
| Nanoparticle (Cerium Oxide) | Envirox™ | Diesel | - | Increased fuel efficiency and reduced soot. |
Experimental Protocol: Standard Test Method for Cetane Number of Diesel Fuel Oil (ASTM D613)
This protocol describes the standard engine test for determining the cetane number of diesel fuel, which is a measure of its ignition quality.
1. Apparatus:
- A standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine (CFR engine).
- Instrumentation to measure injection timing, combustion timing, and engine operating conditions.
2. Reference Materials:
- Primary Reference Fuels: n-cetane (cetane number of 100) and heptamethylnonane (HMN) (cetane number of 15).
- Check Fuels: Diesel fuels with known cetane numbers.
3. Test Conditions:
- Engine Speed: 900 ± 9 rpm
- Injection Timing: 13.0° before top dead center (btdc)
- Injection Pressure: 10.3 ± 0.34 MPa
- Coolant Temperature: 100 ± 1.5°C
- Intake Air Temperature: 65.6 ± 0.5°C
4. Procedure:
- Start the engine and allow it to warm up to the specified operating conditions using a warm-up fuel.
- Switch to the fuel sample and adjust the compression ratio to produce a standard ignition delay of 13.0 degrees.
- Bracket the sample by running two reference fuel blends that give ignition delays that are slightly shorter and slightly longer than the sample.
- The cetane number of the sample is interpolated from the cetane numbers of the two bracketing reference fuels.
5. Data Analysis:
- The cetane number is calculated based on the compression ratio readings for the sample and the reference fuels. A higher cetane number indicates better ignition quality.
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"Warmup" -> "Sample_Test";
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References
- 1. climate.ec.europa.eu [climate.ec.europa.eu]
- 2. INTRON® cTane ASTM D613 test [petronaxcorp.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ijeit.com [ijeit.com]
- 6. A review of fuel additives' effects and predictions on internal combustion engine performance and emissions [aimspress.com]
- 7. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. utpedia.utp.edu.my [utpedia.utp.edu.my]
Application Notes and Protocols for Pyrolysis-Gas Chromatography-Mass Spectrometry of Branched Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a powerful analytical technique for the characterization of a wide range of materials, including complex branched hydrocarbons and polymers, that are not amenable to direct analysis by conventional GC/MS due to their low volatility.[1][2] This method involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments.[3] This application note provides detailed protocols for the qualitative and quantitative analysis of branched hydrocarbons using Py-GC/MS, data presentation guidelines, and visualizations of the experimental workflow and reaction mechanisms.
The pyrolysis of alkanes, including branched hydrocarbons, proceeds through a free-radical chain mechanism.[4][5] High temperatures provide the energy to initiate homolytic cleavage of C-C and C-H bonds, creating highly reactive free radicals.[4] These radicals then undergo a series of propagation and termination steps, leading to the formation of a complex mixture of smaller alkanes and alkenes. The rate of pyrolysis is influenced by factors such as molecular weight and the degree of branching in the alkane.[5][6]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining reproducible and accurate results.
-
Solid Samples (e.g., Polymers, Resins):
-
Obtain a representative sample of approximately 0.1-0.5 mg. For larger samples, cryo-milling can be used to create a homogenous powder.
-
Accurately weigh the sample into a pyrolysis sample cup (quartz or deactivated stainless steel).
-
For quantitative analysis, add a known amount of an appropriate internal standard.
-
If necessary, gently press the sample to the bottom of the cup using a clean, inert rod.
-
Place a small amount of quartz wool on top of the sample to prevent it from being ejected during pyrolysis.
-
-
Liquid Samples (e.g., Oils, Waxes):
-
Using a microliter syringe, deposit 1-5 µL of the liquid sample into the pyrolysis cup containing a small amount of quartz wool to increase the surface area.
-
For viscous samples, dissolving in a volatile solvent and then evaporating the solvent in the cup can improve sample distribution.
-
Add the internal standard directly to the liquid sample before loading into the cup for quantitative analysis.
-
Instrumentation: Py-GC/MS System
A typical Py-GC/MS system consists of a pyrolyzer, a gas chromatograph, and a mass spectrometer. The following are representative instrument conditions.
Table 1: Py-GC/MS Instrumental Parameters
| Parameter | Setting |
| Pyrolyzer | |
| Pyrolysis Temperature | 500 - 800°C (optimized for the specific analyte) |
| Interface Temperature | 300°C |
| Gas Chromatograph | |
| Injector Temperature | 300°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temperature 40°C (hold for 2 min), ramp at 10°C/min to 320°C (hold for 10 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-600 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation: Quantitative Analysis
Quantitative analysis of branched hydrocarbons by Py-GC/MS can be achieved by creating a calibration curve using standards of known concentrations. The peak areas of specific, characteristic pyrolysis products are plotted against their corresponding concentrations. For polymer blends, the ratio of characteristic pyrolysis products can be used to determine the composition.
Table 2: Quantitative Analysis of a Polyethylene/Polypropylene (PE/PP) Copolymer Blend [7]
| PE Concentration (%) | Peak Area Ratio (2-methyl-1-heptene / 2,4-dimethyl-1-heptene) |
| 5 | 0.25 |
| 10 | 0.52 |
| 20 | 1.05 |
| 30 | 1.60 |
| 40 | 2.15 |
This table is a representative example based on the principle of using peak area ratios of characteristic pyrolysis products for quantification.[7]
Table 3: Quantitative Determination of BHT in Polyethylene by TD-GC/MS [4]
| Sample | BHT Concentration (ppm) | RSD (%) |
| PE Sample | 510 | < 3 |
This table demonstrates the quantitative analysis of an additive in a polymer matrix using thermal desorption, a related technique often performed with a pyrolyzer.[4]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of branched hydrocarbons using Py-GC/MS.
Caption: A schematic of the Py-GC/MS experimental workflow.
Pyrolysis Mechanism of a Branched Hydrocarbon
The pyrolysis of branched alkanes proceeds via a free-radical chain reaction. The following diagram illustrates a simplified, representative fragmentation pathway for isooctane (B107328) (2,2,4-trimethylpentane).
Caption: A simplified free-radical pyrolysis mechanism for isooctane.
Conclusion
Py-GC/MS is a versatile and powerful tool for the analysis of branched hydrocarbons and polymers. By following the detailed protocols and utilizing the appropriate data analysis techniques, researchers can obtain reliable qualitative and quantitative information. The provided workflows and mechanistic diagrams offer a clear understanding of the principles and processes involved in this analytical method.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2,2,4,6,6-Pentamethyl-3-heptene Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4,6,6-pentamethyl-3-heptene. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction yields.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, a sterically hindered alkene. The most common synthetic routes involve the olefination of a hindered ketone (e.g., 2,2,6,6-tetramethyl-4-heptanone) or the dehydration of the corresponding tertiary alcohol.
Issue 1: Low or No Yield in Olefination Reaction
-
Question: I am attempting to synthesize this compound from 2,2,6,6-tetramethyl-4-heptanone (B1614807) using a Wittig reaction, but the yield is very low. What are the likely causes and how can I improve it?
-
Answer: Low yields in the Wittig reaction of sterically hindered ketones like 2,2,6,6-tetramethyl-4-heptanone are common.[1][2] The primary reasons include:
-
Steric Hindrance: The bulky nature of both the ketone and the ylide can significantly slow down the reaction rate.[1]
-
Ylide Reactivity: Stabilized ylides are often not reactive enough to react with hindered ketones.[2]
-
Base Selection: Incomplete deprotonation of the phosphonium (B103445) salt to form the ylide can be a factor. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required for non-stabilized ylides.
Solutions:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is the most recommended solution for sterically hindered ketones.[2][3] The phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic and generally provide higher yields with hindered substrates.[2] The phosphate (B84403) byproduct is also water-soluble, simplifying purification.
-
Optimize Base and Solvent: For the HWE reaction, strong, non-nucleophilic bases are crucial. Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is a common choice.
-
Increase Reaction Temperature and Time: For sluggish reactions, carefully increasing the reaction temperature and extending the reaction time can improve conversion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Issue 2: Difficulty in Product Purification
-
Question: I have successfully synthesized the crude product, but I am struggling to separate it from the reaction byproducts. What are the best purification strategies?
-
Answer: The target molecule, this compound, is a non-polar hydrocarbon. The primary byproduct will differ depending on the synthetic route.
-
Wittig Reaction: The main byproduct is triphenylphosphine (B44618) oxide, which can be difficult to remove due to its polarity being similar to the product in some solvent systems.
-
HWE Reaction: The phosphate byproduct is water-soluble and can be easily removed with an aqueous workup.
Purification Protocols:
-
Aqueous Workup (for HWE): After the reaction, quench with water and perform several extractions with a non-polar organic solvent (e.g., hexanes, diethyl ether). Wash the combined organic layers with water and brine to remove the phosphate byproduct.
-
Column Chromatography: For both routes, column chromatography on silica (B1680970) gel is an effective purification method. Use a non-polar eluent system, such as pure hexanes or petroleum ether, gradually increasing the polarity if necessary.
-
Distillation: Given the product is a liquid with a boiling point of approximately 177-178 °C, distillation can be an effective final purification step, especially to remove any non-volatile impurities.
-
Issue 3: Incomplete Dehydration of the Tertiary Alcohol
-
Question: I am trying to synthesize the alkene by dehydrating 2,2,4,6,6-pentamethyl-3-heptanol, but the reaction is not going to completion. How can I drive the reaction forward?
-
Answer: The dehydration of tertiary alcohols is generally facile and proceeds via an E1 mechanism.[4] However, optimizing conditions can improve the yield.
-
Choice of Acid Catalyst: Strong acids like sulfuric acid or phosphoric acid are typically used. Phosphoric acid is often preferred as it is less oxidizing than sulfuric acid.
-
Temperature: Ensure the reaction is heated sufficiently. For tertiary alcohols, temperatures in the range of 25-80 °C are typically required.[5]
-
Removal of Water: The dehydration is an equilibrium reaction. Removing water as it is formed will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for synthesizing this compound?
-
Q2: What are the expected side products in the HWE synthesis?
-
A2: The main byproduct of the HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and easily removed during aqueous workup.
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: A combination of analytical techniques should be used. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the alkene.
-
-
Q4: Can a Grignard reaction be used to synthesize the precursor alcohol?
-
A4: Yes, 2,2,4,6,6-pentamethyl-3-heptanol can be synthesized via a Grignard reaction. For example, the reaction of isobutyraldehyde (B47883) with tert-butylmagnesium chloride or the reaction of pivalaldehyde with isobutylmagnesium bromide would yield the desired alcohol after an acidic workup.
-
Data Presentation
Table 1: Representative Yields for Olefination of a Sterically Hindered Ketone
| Reaction Type | Ketone Substrate | Olefination Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Wittig | 2-Adamantanone | Methyltriphenylphosphonium bromide | n-BuLi | THF | 25 | 24 | <10 |
| HWE | 2-Adamantanone | Triethyl phosphonoacetate | NaH | THF | 65 | 12 | ~85 |
| Wittig | Di-tert-butyl ketone | Ethyltriphenylphosphonium bromide | KHMDS | Toluene | 80 | 48 | No Reaction |
| HWE | Di-tert-butyl ketone | Diethyl phosphonoacetonitrile | NaH | DME | 85 | 24 | ~70 |
Note: This table is a compilation of representative data from organic chemistry literature to illustrate trends and is not from a single source.
Experimental Protocols
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis starting from 2,2,6,6-tetramethyl-4-heptanone and diethyl (isobutyl)phosphonate.
Materials:
-
Diethyl (isobutyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
2,2,6,6-Tetramethyl-4-heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hexanes
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (isobutyl)phosphonate (1.0 equivalent) in anhydrous THF to the sodium hydride slurry via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the resulting phosphonate carbanion solution back to 0 °C.
-
Slowly add a solution of 2,2,6,6-tetramethyl-4-heptanone (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with hexanes (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent.
Protocol 2: Synthesis of this compound via Dehydration of 2,2,4,6,6-Pentamethyl-3-heptanol
Materials:
-
2,2,4,6,6-Pentamethyl-3-heptanol
-
Anhydrous phosphoric acid (85%) or concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Place 2,2,4,6,6-pentamethyl-3-heptanol (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.
-
Add a catalytic amount of anhydrous phosphoric acid (approximately 10-20% by weight).
-
Heat the mixture gently. The alkene product will begin to distill as it is formed.
-
Collect the distillate, which will be a mixture of the alkene and water.
-
Transfer the distillate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and distill the liquid to obtain the pure this compound.
Mandatory Visualization
Caption: Horner-Wadsworth-Emmons synthesis pathway.
Caption: HWE reaction experimental workflow.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification Challenges for Sterically Hindered Alkenes
This technical support center is designed for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of sterically hindered alkenes.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common issues encountered during the purification of sterically hindered alkenes.
Issue 1: Poor Separation of E/Z Isomers in Column Chromatography
Question: My E and Z isomers of a tetrasubstituted alkene co-elute during column chromatography. How can I improve their separation?
Answer: The separation of E/Z isomers of sterically hindered alkenes is often challenging due to their similar polarities.[1][2] Consider the following strategies:
-
Optimize Stationary Phase:
-
Silver Nitrate-Impregnated Silica (B1680970) Gel: The π-bonds of the alkene interact with the silver ions, and this interaction can be sensitive to the steric environment, allowing for the separation of geometric isomers.[1]
-
-
Mobile Phase Adjustment:
-
For non-polar compounds, using a very non-polar mobile phase with a shallow gradient (e.g., hexane (B92381) with 0.5-2% of a slightly more polar solvent like toluene (B28343) or dichloromethane) can enhance resolution.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC, particularly with a C18 reversed-phase column, often provides the high resolution needed to separate closely related isomers.[2][4] The mobile phase typically consists of a mixture of water with methanol (B129727) or acetonitrile.[2][4]
-
Issue 2: The Sterically Hindered Alkene "Oils Out" During Recrystallization
Question: I am attempting to recrystallize my sterically hindered alkene, but it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" is common for bulky molecules that have difficulty forming a stable crystal lattice.[5][6] The following techniques can promote crystallization:
-
Solvent System Optimization:
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[6]
-
Slow Cooling: Rapid cooling often leads to the formation of an oil. Allow the solution to cool to room temperature slowly and undisturbed before moving it to a colder environment like a refrigerator.[7][8]
-
-
Inducing Crystallization:
-
Seeding: If a small amount of the pure solid is available, add a "seed crystal" to the cooled, supersaturated solution to initiate crystal growth.[8]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal formation.[7]
-
Issue 3: Persistent Catalyst Contamination
Question: How can I effectively remove residual metal catalysts (e.g., Ruthenium, Palladium) from my sterically hindered alkene product?
Answer: Residual catalysts are a common issue, especially in products of olefin metathesis or cross-coupling reactions.[9][10]
-
Adsorbents:
-
Stirring the crude product with activated carbon can effectively remove many metal catalyst residues.[2]
-
-
Chemical Scavengers:
-
For Ruthenium Catalysts: Treatment with triphenylphosphine (B44618) oxide (TPPO) or dimethyl sulfoxide (B87167) (DMSO) followed by filtration through a short plug of silica gel is an effective method for removing colored ruthenium byproducts.[9][11]
-
Water-soluble phosphines can also be used to sequester the catalyst in an aqueous phase for easy removal.[2]
-
-
Oxidative Treatment:
-
Oxidizing the residual metal with an agent like lead tetraacetate can convert it to a more polar form, which is more easily removed by silica gel or aqueous extraction.[2]
-
Data Presentation
The following table provides a comparative summary of common purification techniques for sterically hindered alkenes. The values are illustrative and will vary depending on the specific compound.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | 90-98% | 60-85% | Widely applicable, scalable. | Can be time-consuming and solvent-intensive. |
| Recrystallization | >99% | 40-70% | Can provide very high purity, cost-effective. | Not always feasible, potential for low yield.[5] |
| Distillation (Reduced Pressure) | 95-99% | 70-90% | Excellent for thermally stable, high-boiling liquids.[11] | Not suitable for thermally sensitive compounds or solids. |
| Preparative HPLC | >99% | 75-95% | High resolution, excellent for difficult separations.[12] | Higher cost, limited scalability. |
Experimental Protocols
Protocol 1: Column Chromatography with Silver Nitrate-Impregnated Silica Gel
This protocol is adapted for the separation of E/Z isomers of a non-polar, sterically hindered alkene.
-
Preparation of the Stationary Phase:
-
Dissolve 10g of silver nitrate (B79036) (AgNO₃) in 50 mL of deionized water.
-
In a round-bottom flask, combine the AgNO₃ solution with 90g of silica gel.
-
Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Activate the AgNO₃-silica gel by heating it in an oven at 120°C for 4-6 hours.
-
Store the activated silica gel in a dark, desiccated container.
-
-
Column Packing:
-
Prepare a slurry of the AgNO₃-silica gel in hexane.
-
Pour the slurry into a chromatography column, ensuring even packing without air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top.
-
-
Sample Loading and Elution:
-
Dissolve the crude alkene mixture in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin elution with 100% hexane, gradually increasing the polarity by adding small increments (0.5-1%) of a slightly more polar solvent like toluene or dichloromethane.
-
Collect fractions and monitor the separation using TLC or GC-MS.
-
Protocol 2: Recrystallization of a Solid Sterically Hindered Alkene
This protocol provides a general procedure for recrystallizing a bulky, solid alkene.
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, and mixtures thereof) at room temperature and upon heating.[7][13]
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.[14]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and swirling until the solid just dissolves. Avoid adding excess solvent.[7]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]
-
-
Crystal Collection and Washing:
Mandatory Visualization
Caption: A general workflow for the purification of sterically hindered alkenes.
Caption: A logical troubleshooting guide for when a sterically hindered alkene "oils out" during crystallization.
References
- 1. Purification technique for the removal of ruthenium from olefin metathesis reaction products | Semantic Scholar [semanticscholar.org]
- 2. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 12. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. mt.com [mt.com]
Technical Support Center: Reactions of 2,2,4,6,6-Pentamethyl-3-heptene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4,6,6-pentamethyl-3-heptene. The information is designed to help identify and mitigate the formation of side products in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound, often starting from triisobutene, can lead to the formation of several isomeric side products. Due to the complex nature of carbocation rearrangements during synthesis, other isomers may be present. The most commonly reported impurities include:
-
2-(2,2-dimethylpropyl)-4,4-dimethylpentene-1
-
2,4,4,6,6-pentamethylheptene-2
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2,4,4,6,6-pentamethylheptene-1
Q2: I am performing an ozonolysis reaction on this compound. What are the expected products and potential side products?
A2: Ozonolysis of this compound is expected to cleave the double bond, yielding two ketone fragments: pivaldehyde and 2,2-dimethyl-3-pentanone. However, depending on the workup conditions, different products can be formed.
-
Reductive Workup (e.g., using dimethyl sulfide (B99878) or zinc): This will primarily yield the expected ketones. Incomplete reaction due to steric hindrance could leave some starting material.
-
Oxidative Workup (e.g., using hydrogen peroxide): This will oxidize the initial aldehyde product (pivaldehyde) to the corresponding carboxylic acid (pivalic acid).
A common issue is incomplete reaction due to the steric hindrance around the double bond, which can result in a mixture of the starting material and the desired products.
Q3: My epoxidation reaction of this compound is showing multiple spots on TLC. What could they be?
A3: While the desired product is the corresponding epoxide, the high reactivity of the epoxide ring, especially under acidic conditions, can lead to ring-opening side reactions. If your reaction mixture or workup is acidic and contains a nucleophile (like water), you can expect the formation of the corresponding diol (2,2,4,6,6-pentamethylheptane-3,4-diol). More substituted alkenes, like the one , are generally more electron-rich and react faster in epoxidations.[1] However, steric hindrance can affect the approach of the oxidizing agent.
Q4: I am attempting an acid-catalyzed hydration of this compound and obtaining a mixture of alcohols. Why is this happening?
A4: Acid-catalyzed hydration of alkenes proceeds through a carbocation intermediate. With a structurally complex and sterically hindered alkene like this compound, this carbocation is prone to rearrangement to form a more stable carbocation.[2][3][4] This can lead to the formation of a mixture of isomeric alcohols rather than the single, expected product. Under strongly acidic conditions, skeletal rearrangements of the carbon backbone are also possible.[5]
Troubleshooting Guides
Problem 1: Low Yield in Ozonolysis Reaction
| Possible Cause | Suggested Solution |
| Incomplete reaction due to steric hindrance. | Increase the reaction time and ensure a slight excess of ozone is used. Monitor the reaction progress carefully using an indicator like Sudan Red III. |
| Suboptimal reaction temperature. | While ozonolysis is typically carried out at low temperatures (e.g., -78 °C), for sterically hindered alkenes, a slightly higher temperature may be necessary to achieve a reasonable reaction rate. Experiment with temperatures between -78 °C and -20 °C. |
| Inefficient workup. | Ensure the reducing or oxidizing agent is added in sufficient quantity and allowed to react completely to process the ozonide intermediate. |
Problem 2: Formation of Diol as a Side Product in Epoxidation
| Possible Cause | Suggested Solution |
| Presence of acid and water. | Ensure all glassware is dry and use an anhydrous, non-protic solvent. If the peroxyacid used (e.g., m-CPBA) contains acidic impurities, consider using a buffered system or a different epoxidizing agent like dimethyldioxirane (B1199080) (DMDO). |
| Prolonged reaction time or elevated temperature. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating. |
Problem 3: Mixture of Isomeric Alcohols in Acid-Catalyzed Hydration
| Possible Cause | Suggested Solution |
| Carbocation rearrangement. | To avoid rearrangement, consider using an alternative method for hydration that does not involve a free carbocation intermediate, such as oxymercuration-demercuration. |
| Harsh acidic conditions. | Use a milder acid catalyst or a lower concentration of the acid to minimize skeletal rearrangements. |
Experimental Protocols
Key Experiment: Ozonolysis of this compound (Reductive Workup)
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozone Generation: Generate ozone using an ozone generator and bubble the gas through the cooled solution.
-
Monitoring: Continue bubbling ozone until the solution turns a persistent pale blue color, indicating the presence of unreacted ozone and the completion of the reaction. Alternatively, monitor the reaction using TLC.
-
Quenching: Once the reaction is complete, bubble nitrogen or argon through the solution to remove excess ozone.
-
Reductive Workup: Add a reducing agent, such as dimethyl sulfide or zinc dust and acetic acid, to the reaction mixture.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. If necessary, perform an aqueous workup to remove inorganic salts and extract the product into an organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or distillation to isolate the ketone products.
Visualizations
References
Technical Support Center: Oxidative Degradation of 2,2,4,6,6-Pentamethyl-3-heptene
Welcome to the technical support center for the oxidative degradation of 2,2,4,6,6-pentamethyl-3-heptene. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidative degradation pathways for this compound?
A1: The primary oxidative degradation pathways for this compound involve reactions at the carbon-carbon double bond. The two most common pathways are:
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Epoxidation: The double bond reacts with a peroxy acid (like m-CPBA) to form an epoxide ring.[1][2][3]
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Ozonolysis: The double bond is cleaved by ozone (O₃), which, depending on the workup conditions, can yield ketones, aldehydes, or carboxylic acids.[1][4][5][6]
Q2: How does the steric hindrance of this compound affect its oxidative degradation?
A2: The five methyl groups in this compound create significant steric hindrance around the double bond.[1][] This can lead to slower reaction rates compared to less substituted alkenes and may require more forcing reaction conditions (e.g., higher temperatures or longer reaction times). The steric bulk can also influence the stereoselectivity of reactions like epoxidation.[1]
Q3: What are the expected products from the ozonolysis of this compound?
A3: Ozonolysis of this compound will cleave the double bond. A reductive workup (e.g., with dimethyl sulfide) would be expected to yield 2,2-dimethylpropanal and 2,4,4-trimethyl-3-pentanone. An oxidative workup (e.g., with hydrogen peroxide) would yield 2,2-dimethylpropanoic acid and 2,4,4-trimethyl-3-pentanone.
Q4: Can I use potassium permanganate (B83412) (KMnO₄) for the oxidative cleavage of this compound?
A4: Yes, potassium permanganate can be used for the oxidative cleavage of alkenes.[2][3] Under hot, acidic, or basic conditions, it will cleave the double bond to produce ketones and/or carboxylic acids. However, under cold, dilute, and neutral or slightly alkaline conditions, it can lead to the formation of a diol (dihydroxylation). Given the steric hindrance of this compound, the reaction might be slow.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction or low conversion | 1. Insufficient reaction time or temperature. 2. Steric hindrance slowing the reaction. 3. Degradation of the oxidizing agent. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. 2. Use a more reactive oxidizing agent. 3. Use fresh, properly stored oxidizing agents. |
| Formation of multiple unexpected side products | 1. Over-oxidation of the desired product. 2. The reaction conditions are too harsh. 3. The starting material is impure. | 1. Use milder reaction conditions or a more selective oxidizing agent. 2. Lower the reaction temperature and monitor the reaction closely. 3. Purify the starting alkene before the reaction. |
| Difficulty in isolating the product | 1. The product is volatile. 2. The product is highly soluble in the aqueous phase during workup. 3. Emulsion formation during extraction. | 1. Use a lower temperature for solvent removal under reduced pressure. 2. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency. 3. Add a small amount of brine to the separatory funnel to break up the emulsion. |
| Epoxidation reaction not proceeding | 1. The peroxy acid has decomposed. 2. The solvent is not appropriate. | 1. Use a fresh batch of the peroxy acid. 2. Ensure a non-reactive, aprotic solvent like dichloromethane (B109758) or chloroform (B151607) is used. |
| Ozonolysis yields a complex mixture | 1. Incomplete reaction leading to a mix of starting material and products. 2. The ozonide intermediate is not fully decomposed during workup. | 1. Ensure the solution turns blue, indicating an excess of ozone, for complete consumption of the alkene.[4] 2. Ensure sufficient reducing or oxidizing agent is added during the workup and allow adequate time for the reaction to complete. |
Experimental Protocols
Epoxidation of this compound
Objective: To synthesize 2-(2,2-dimethylpropyl)-3-(2,2-dimethylpropyl)oxirane from this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
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This compound
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess m-CPBA by washing the organic layer with a saturated sodium bicarbonate solution.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
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Purify the crude product by column chromatography if necessary.
Ozonolysis of this compound (Reductive Workup)
Objective: To cleave this compound to produce 2,2-dimethylpropanal and 2,4,4-trimethyl-3-pentanone.
Materials:
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This compound
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Methanol (B129727) or Dichloromethane (DCM)
-
Ozone (from an ozone generator)
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Dimethyl sulfide (B99878) (DMS)
-
Standard glassware for ozonolysis
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or DCM in a flask suitable for ozonolysis.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating the complete consumption of the alkene.[4]
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (1.5 equivalents) to the reaction mixture at -78 °C.
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Allow the solution to slowly warm to room temperature and stir for at least 2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude mixture contains the desired aldehyde and ketone, which can be separated and purified by distillation or chromatography.
Quantitative Data Summary
| Oxidation Pathway | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |
| Epoxidation | m-CPBA | DCM | 0 to RT | 6 | 2-(2,2-dimethylpropyl)-3-(2,2-dimethylpropyl)oxirane | Enter Data |
| Ozonolysis (Reductive) | 1. O₃ 2. DMS | Methanol | -78 to RT | 4 | 2,2-dimethylpropanal & 2,4,4-trimethyl-3-pentanone | Enter Data |
| Dihydroxylation | Cold, dilute KMnO₄ | Acetone/Water | 0 | 2 | 2,2,4,6,6-pentamethylheptane-3,4-diol | Enter Data |
| Oxidative Cleavage | Hot KMnO₄ | Water/Acetic Acid | 100 | 3 | 2,2-dimethylpropanoic acid & 2,4,4-trimethyl-3-pentanone | Enter Data |
Visualizations
Oxidative Degradation Pathways
Caption: Major oxidative pathways for this compound.
Experimental Workflow: Epoxidation
Caption: Step-by-step workflow for the epoxidation of an alkene.
References
- 1. 2,2,4,6,6-Pentamethylhept-3-ene, (Z)- | 27656-50-4 | Benchchem [benchchem.com]
- 2. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ozonolysis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
stability and storage conditions for 2,2,4,6,6-PENTAMETHYL-3-HEPTENE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,2,4,6,6-pentamethyl-3-heptene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As an unsaturated hydrocarbon, the primary stability concerns for this compound are its flammability and potential for oxidation.[1] It is a flammable liquid and vapor, and its vapors can form explosive mixtures with air.[1] Additionally, like other alkenes, the carbon-carbon double bond is susceptible to oxidation, which can be accelerated by exposure to air, light, and heat.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1] Some suppliers recommend refrigeration at 2-8°C for optimal long-term stability.
Q3: Is this compound sensitive to light?
Q4: What materials are incompatible with this compound?
A4: this compound should be kept away from strong oxidizing agents, as they can react vigorously with the double bond.[1] Contact with catalytic metals such as zinc and copper should also be avoided.
Q5: What is the expected shelf life of this compound?
A5: The shelf life of this compound is highly dependent on storage conditions. When stored as recommended in a tightly sealed container, protected from light and heat, it is expected to be stable for an extended period. For specific shelf-life information, it is always best to consult the certificate of analysis provided by the supplier. Accelerated stability testing can be performed to predict long-term stability.[3][4]
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place; some suppliers recommend 2-8°C. | To minimize volatilization and reduce the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the carbon-carbon double bond. |
| Container | Use a tightly sealed, amber or opaque glass container. | To prevent evaporation and protect from light-induced reactions. |
| Ventilation | Store in a well-ventilated area.[1] | To safely dissipate any potential vapors, as it is a flammable liquid.[1] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[1] | To prevent fire and explosion hazards due to its flammability.[1] |
| Incompatibilities | Avoid contact with strong oxidizing agents and certain metals (e.g., zinc, copper). | To prevent vigorous and potentially hazardous chemical reactions. |
Troubleshooting Guide
Problem: I am observing unexpected peaks in my GC-MS analysis of a stored sample.
-
Question: Could my sample of this compound have degraded?
-
Answer: Yes, the appearance of new peaks could indicate degradation. Alkenes can undergo oxidation, which may lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids.[5] Improper storage, such as exposure to air or light, can accelerate this process. It is also possible that the compound has isomerized.
-
-
Question: How can I confirm if the new peaks are degradation products?
-
Answer: You can compare the mass spectra of the new peaks with known fragmentation patterns of potential oxidation products of similar alkenes. If you have a fresh, unopened sample, running it as a control can help determine if the new peaks are due to storage-related degradation.
-
Problem: My reaction yield is lower than expected when using an older bottle of this compound.
-
Question: Could the purity of my this compound have decreased over time?
-
Answer: Yes, if not stored properly, the compound can degrade, leading to a lower concentration of the active starting material. Oxidation or polymerization can reduce the effective concentration of the alkene, thus lowering your reaction yield.
-
-
Question: How can I check the purity of my stored this compound?
-
Answer: You can determine the purity using techniques like Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). Comparing the peak area of the main compound to any impurity peaks will give you a quantitative measure of its current purity.
-
Quantitative Stability Data (Representative)
| Parameter | Value | Conditions | Reference |
| Reaction Enthalpy (ΔH) | 3.51 ± 0.03 kJ/mol | Isomerization in the liquid phase | [6] |
| Reaction Entropy (ΔS) | -0.47 ± 0.10 J/(mol·K) | Isomerization in the liquid phase | [6] |
Note: This data is for a related C8 isomer and is provided for illustrative purposes. A positive enthalpy indicates that the isomerization to the more substituted alkene is endothermic in this specific case, contrary to general stability rules, which is attributed to steric tension from the bulky substituents.[6]
Experimental Protocols
Representative Protocol for Accelerated Oxidative Stability Testing
This protocol is adapted from the principles of ASTM D2274, "Standard Test Method for Oxidation Stability of Distillate Fuel Oil (Accelerated Method)," and can be used to assess the oxidative stability of this compound.[7]
Objective: To determine the tendency of this compound to form insoluble materials under accelerated oxidizing conditions.
Materials:
-
This compound sample
-
Oxidation cell (glassware designed for this purpose)
-
Oxygen source (high purity) with a flowmeter
-
Heating bath capable of maintaining 95 ± 0.5°C
-
Filtration apparatus (e.g., Gooch crucible, filter paper)
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Solvent for washing (e.g., a mixture of toluene, acetone, and methanol)
-
Analytical balance
Methodology:
-
Sample Preparation: Filter a 350 mL sample of this compound through a medium porosity filter paper to remove any pre-existing particulate matter.
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Apparatus Assembly: Assemble the clean, dry oxidation cell glassware.
-
Aging:
-
Place the 350 mL filtered sample into the oxidation cell.
-
Immerse the cell in a heating bath maintained at 95°C.
-
Bubble oxygen through the sample at a constant rate of 3 L/h for 16 hours.
-
-
Cooling and Filtration:
-
After 16 hours, turn off the heat and oxygen supply.
-
Allow the sample to cool to room temperature.
-
Filter the aged sample through a pre-weighed filter to collect any filterable insolubles.
-
-
Quantification of Insolubles:
-
Filterable Insolubles: Wash the filter with a solvent to remove any remaining liquid, dry the filter in an oven, and weigh it to determine the mass of filterable insolubles.
-
Adherent Insolubles: Wash the oxidation cell and associated glassware with a trisolvent to dissolve any adherent gums. Evaporate the solvent from the washings and weigh the residue to determine the mass of adherent insolubles.
-
-
Calculation:
-
Calculate the total insolubles by summing the mass of the filterable and adherent insolubles.
-
Report the result in milligrams of insolubles per 100 mL of the sample.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing the stability of alkenes.
References
- 1. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lnct.ac.in [lnct.ac.in]
- 3. microchemlab.com [microchemlab.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Hydroperoxide oxidation: unexpected C–C bond cleavage in branched alkanes and oxidation of molecular nitrogen [comptes-rendus.academie-sciences.fr]
- 6. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 7. shxf17.com [shxf17.com]
Technical Support Center: Olefin Metathesis of Hindered Alkenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in the olefin metathesis of sterically hindered alkenes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during olefin metathesis experiments, particularly when low or no conversion is observed with hindered substrates.
Issue: Low or No Conversion in the Metathesis of Hindered Alkenes
Low conversion is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. Follow this workflow to identify and address the root cause.
Caption: Workflow for troubleshooting low conversion in olefin metathesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in olefin metathesis?
A1: Catalyst deactivation is a major contributor to low reaction yields. Key deactivation pathways include:
-
Reaction with Impurities: Ruthenium catalysts are sensitive to oxygen, water, and other protic sources, especially when in solution.[1] Peroxides can oxidize the metal-carbene bond, rendering the catalyst inactive.[2]
-
Coordination of Lewis Bases: Functional groups present on the substrate or in the solvent can act as catalyst poisons.[3] Common poisons include unprotected amines, thiols, phosphines, and N-heteroaromatics, which coordinate strongly to the ruthenium center and inhibit catalysis.[1][3][4]
-
Ethylene-Mediated Decomposition: Ethene is a common byproduct in metathesis reactions involving terminal alkenes.[5] Its presence can lead to the formation of inactive catalyst species and should be removed to drive the reaction equilibrium and maximize catalyst lifetime.[2][5]
-
Formation of Inactive Species: The active catalyst can convert into stable, inactive ruthenium species. For example, the formation of ruthenium hydrides can promote undesirable side reactions like double bond isomerization instead of metathesis.[1][6] The product isomer can then act as a catalyst inhibitor itself.[7]
-
Bimolecular Coupling: A known decomposition pathway involves the coupling of two catalyst molecules, leading to a loss of the active alkylidene species.[6]
Q2: I suspect my substrate's functional groups are poisoning the catalyst. What can I do?
A2: When dealing with substrates containing problematic functional groups, several strategies can be employed:
-
Protection/Masking: Strongly coordinating groups should be masked.[2] For example, basic nitrogen-containing heteroaromatics can be protonated with an acid (e.g., HCl) to form a salt prior to the metathesis reaction.[4][8] This prevents the nitrogen from coordinating to the catalyst.
-
Modify the Substrate: Introducing bulky or electron-withdrawing substituents near the coordinating atom can sterically or electronically disfavor its interaction with the metal center.[4]
-
Use a More Tolerant Catalyst: Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts generally show better tolerance to functional groups than first-generation catalysts.[9]
-
Adjust Reaction Conditions: Higher temperatures or increased catalyst loading may help overcome inhibition by some coordinating groups.[1]
The table below summarizes the effect of common functional groups and suggested mitigation strategies.
| Functional Group | Potential Issue | Mitigation Strategy |
| Amines (primary, secondary) | Strong coordination, catalyst poison.[4] | Protect the amine (e.g., as a tosylamide or carbamate); form a salt with acid.[4][8] |
| N-Heteroaromatics (e.g., Pyridine) | Catalyst deactivation via nitrogen coordination.[4] | Protonate with acid to form a salt; introduce bulky substituents on the ring.[4][8] |
| Thiols, Sulfides | Strong coordination, potent catalyst poison.[1][3] | Protect the sulfur functional group or use a large excess of catalyst. |
| Amides, Ureas | Can chelate to the metal center, reducing turnover.[1] | Use a more active catalyst (e.g., Grubbs III) or increase the reaction temperature.[1] |
| Phosphines | Can displace ligands on the catalyst, leading to decomposition.[4] | Use phosphine-free catalysts (e.g., Hoveyda-Grubbs catalysts). |
Q3: Which catalyst should I choose for a reaction involving a sterically hindered alkene?
A3: Standard catalysts may be ineffective for sterically demanding substrates. In these cases, specialized catalysts are recommended:
-
Hoveyda-Grubbs Catalysts with Reduced Steric Bulk: Catalysts like Umicore's M721, M722, or M731 are designed with smaller protruding ligands, which facilitates reactions of hindered alkenes.[2][5]
-
Highly Active Catalysts: Schrock catalysts (molybdenum or tungsten-based) are generally more active than Grubbs catalysts and can be effective for converting sterically demanding substrates, though they are often more sensitive to air and moisture.[9][10]
-
CAAC Ligand Catalysts: For reactions prone to ethylene (B1197577) generation, catalysts bearing cyclic alkyl amino carbene (CAAC) ligands (e.g., Umicore's M1001) can offer improved stability and performance.[2]
Q4: What are the key deactivation pathways for common ruthenium catalysts?
A4: Deactivation mechanisms depend on the catalyst generation and reaction conditions. The diagram below illustrates common pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. React App [pmc.umicore.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metathesis Catalyst Inhibition - ChemistryViews [chemistryviews.org]
- 8. Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Resolving Isomeric Mixtures of Pentamethylheptene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for resolving isomeric mixtures of pentamethylheptene. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and characterization of these complex branched alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of pentamethylheptene?
A1: The primary challenge lies in the subtle structural similarities between the various positional and skeletal isomers of pentamethylheptene. These isomers often exhibit very close boiling points and similar polarities, making them difficult to resolve using conventional distillation or basic chromatographic techniques. Key isomers of concern include 2,4,4,6,6-pentamethyl-1-heptene, 2,4,4,6,6-pentamethyl-2-heptene, and 2,2,4,6,6-pentamethyl-3-heptene, among others. Their highly branched structures can also lead to co-elution in gas chromatography (GC).
Q2: Which analytical techniques are most effective for resolving pentamethylheptene isomers?
A2: A multi-technique approach is often necessary for the complete resolution and identification of pentamethylheptene isomers. The most powerful methods include:
-
High-Resolution Capillary Gas Chromatography (GC): This is the cornerstone for separating volatile and semi-volatile isomers. The choice of the capillary column's stationary phase is critical.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and structural information through fragmentation patterns, aiding in the identification of individual isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise molecular structure of each isolated isomer, confirming the position of the double bond and the arrangement of the methyl groups.
Q3: How can I confirm the identity of a separated pentamethylheptene isomer?
A3: Confirmation of an isomer's identity relies on a combination of analytical data:
-
GC Retention Time: Comparing the retention time of an unknown peak to that of a certified reference standard on at least two different polarity columns provides strong evidence of identity.
-
Mass Spectrometry: The fragmentation pattern in the mass spectrum provides a molecular fingerprint. Key fragments for pentamethylheptene isomers will relate to the stable carbocations that can be formed from the highly branched structure. Public databases like the NIST/EPA/NIH Mass Spectral Library can be a valuable resource for comparing spectra.[1][2][3]
-
NMR Spectroscopy: Unambiguous structural confirmation is achieved through detailed analysis of ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the olefinic and methyl protons are unique to each isomer's structure.
Troubleshooting Guides
Gas Chromatography (GC) and GC-MS
Problem: Poor or no separation of isomeric peaks.
This is the most common issue when analyzing mixtures of pentamethylheptene.
| Potential Cause | Troubleshooting Steps |
| Inappropriate GC Column | Stationary Phase: For non-polar analytes like pentamethylheptene, a non-polar or mid-polarity column is generally recommended. However, to enhance separation based on subtle differences in shape and boiling point, consider a long capillary column (e.g., 100 m) with a non-polar stationary phase like 100% dimethylpolysiloxane.[] For some alkene isomers, a more polar stationary phase (e.g., polyethylene (B3416737) glycol) can offer different selectivity. |
| Suboptimal Temperature Program | Initial Temperature: Start with a low initial oven temperature to improve the resolution of early-eluting isomers. Ramp Rate: Employ a slow temperature ramp (e.g., 2-5 °C/min) to maximize the separation of closely eluting peaks. Final Hold: Include a final hold at a high temperature to ensure all heavy components are eluted from the column. |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of your carrier gas (Helium is common) for your column dimensions to achieve the best efficiency. |
| Co-elution with Matrix Components | If analyzing a complex matrix, consider sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds. |
Problem: Inconsistent retention times.
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Oven Temperature | Ensure your GC oven is properly calibrated and maintaining a stable temperature. |
| Changes in Carrier Gas Flow/Pressure | Check for leaks in your GC system and ensure your gas regulators are functioning correctly. |
| Column Bleed or Degradation | Condition the column according to the manufacturer's instructions. If the column is old or has been subjected to high temperatures for extended periods, it may need to be replaced. |
Problem: Difficulty in identifying isomers by mass spectrometry.
| Potential Cause | Troubleshooting Steps |
| Similar Fragmentation Patterns | Due to their similar structures, pentamethylheptene isomers can produce very similar mass spectra. Action: Carefully examine the relative abundances of key fragment ions. Small differences can be diagnostic. Action: Utilize a high-resolution mass spectrometer if available to obtain accurate mass measurements of fragment ions, which can help in determining their elemental composition. |
| Lack of Reference Spectra | Action: If possible, synthesize or purchase pure standards of the expected isomers to obtain reference mass spectra on your instrument. Action: Search commercial mass spectral libraries (e.g., Wiley Registry, NIST) for spectra of your target compounds or structurally similar branched alkenes.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Difficulty in distinguishing isomers in the NMR spectrum of a mixture.
| Potential Cause | Troubleshooting Steps |
| Overlapping Signals | ¹H NMR: The aliphatic region (0.8 - 2.0 ppm) will likely be very complex due to the numerous overlapping methyl and methylene (B1212753) signals. Focus on the olefinic region (typically 4.5 - 6.0 ppm) to identify and quantify the different isomers based on the distinct signals of the double-bond protons. ¹³C NMR: The olefinic carbons will also have distinct chemical shifts, which can be used for identification and quantification. |
| Uncertainty in Peak Assignments | Action: Obtain 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity within each isomer and confidently assign the proton and carbon signals. Action: Compare your experimental data with predicted NMR spectra from software packages or with data from the literature for similar branched alkenes. |
Experimental Protocols
High-Resolution Capillary GC-MS for Pentamethylheptene Isomer Analysis
This protocol is a starting point and may require optimization for your specific isomeric mixture and instrumentation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: 100 m x 0.23 mm ID x 0.5 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).[]
-
Carrier Gas: Helium, constant flow mode.
-
Injector: Split/splitless, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.[]
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 5 min |
| Ramp 1: 5 °C/min to 150 °C | |
| Ramp 2: 10 °C/min to 250 °C, hold for 10 min | |
| Carrier Gas Flow Rate | Optimized for the column (typically ~1 mL/min) |
| Injection Volume | 0.2 µL |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Scan Rate | Dependent on peak widths, aim for 10-20 scans per peak |
¹H and ¹³C NMR for Structural Elucidation
Instrumentation:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of CDCl₃.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts and multiplicities of the signals in the olefinic region.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide the number of unique carbon environments.
-
DEPT-135: This experiment will differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the isomeric structure.
Quantitative Data Summary
The following table provides Kovats retention indices for 2,2,4,6,6-pentamethylheptane (B104275) (a saturated analogue, for reference) on different types of GC columns. Retention indices for pentamethylheptene isomers will vary based on the double bond position but will be in a similar range.
| Compound | Stationary Phase Type | Kovats Retention Index (I) |
| 2,2,4,6,6-Pentamethylheptane | Standard Non-Polar | 990 - 1003[5] |
| 2,2,4,6,6-Pentamethylheptane | Standard Polar | 915 - 957[5] |
Note: Retention indices are dependent on the specific column and experimental conditions.
Visual Workflow for Isomer Resolution
The following diagram outlines a general workflow for the resolution and identification of a pentamethylheptene isomeric mixture.
Caption: Workflow for the separation and identification of pentamethylheptene isomers.
References
Technical Support Center: Interpreting Complex NMR Spectra of Branched Alkenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of branched alkenes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the 1H NMR spectrum of my branched alkene so complex and difficult to interpret?
A1: The complexity in the 1H NMR spectra of branched alkenes arises from several factors:
-
Signal Overlap: Protons in similar chemical environments, particularly in the aliphatic region, can have very close chemical shifts, leading to overlapping multiplets that are difficult to resolve.[1][2]
-
Complex Splitting Patterns: Protons on and near the double bond can couple with multiple, non-equivalent neighboring protons. This results in complex splitting patterns like doublets of doublets or multiplets that are not easily decipherable at first glance.[3][4][5]
-
Non-Equivalent Protons: Due to the rigid nature of the double bond, protons on the same vinylic carbon (geminal protons) or on adjacent carbons can be chemically non-equivalent, leading them to split each other.[6][7]
-
Long-Range Coupling: In addition to the typical 2-bond (geminal) and 3-bond (vicinal) couplings, weaker 4-bond (allylic) and even 5-bond (homoallylic) couplings can sometimes be observed, further complicating the spectra.[4][6][8][9]
Q2: The signals for my vinylic protons are overlapping. How can I resolve them?
A2: Overlapping vinylic proton signals are a common issue. Here are a few troubleshooting steps:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d6 (B120219) instead of CDCl3) can induce different chemical shifts and may resolve the overlap.[10]
-
Utilize 2D NMR: A 1H-1H COSY experiment is highly effective at resolving overlapping signals by showing which protons are coupled to each other through off-diagonal cross-peaks.[11][12]
Q3: How can I distinguish between cis and trans isomers of my branched alkene using 1H NMR?
A3: The key to distinguishing cis and trans isomers lies in the magnitude of the vicinal coupling constant (3JHH) between the vinylic protons:
-
trans-protons: Typically exhibit a larger coupling constant, usually in the range of 11-18 Hz.[3][7][13][14][15]
-
cis-protons: Show a smaller coupling constant, generally between 6-14 Hz.[3][7][13][14][15]
By measuring the J-coupling from the splitting pattern of the vinylic protons, you can confidently assign the stereochemistry of the double bond.
Q4: I'm seeing more signals in my 13C NMR spectrum than I expected for my branched alkene. What could be the reason?
A4: The presence of more 13C signals than anticipated can be due to:
-
Diastereomers: If your molecule contains multiple chiral centers, you may have a mixture of diastereomers. Diastereomers are distinct compounds and will have different sets of 13C NMR signals.
-
Rotamers: If there is restricted rotation around a single bond in your molecule, you might be observing different conformers (rotamers) that are stable on the NMR timescale.[10] Running the experiment at a higher temperature can sometimes cause these signals to coalesce.
-
Impurities: The extra peaks could simply be from residual solvents or other impurities in your sample.
Q5: How can I definitively assign the signals of the branched alkyl chain?
A5: Assigning the signals of a complex branched alkyl chain can be challenging due to signal overlap in the 1-2 ppm region of the 1H NMR spectrum. A combination of 1D and 2D NMR techniques is often necessary:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This 13C NMR experiment helps differentiate between CH, CH2, and CH3 groups, which is crucial for identifying the types of carbons in the branched chain.[16][17][18]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon it is directly attached to, allowing you to link the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the connectivity of the entire molecule, including the branching points.[19][20][21][22]
-
COSY (Correlation Spectroscopy): A 1H-1H COSY will show you which protons are coupled to each other, helping to trace the proton connectivity through the alkyl chain.[11][23]
Data Presentation: Characteristic NMR Data for Branched Alkenes
The following tables summarize typical chemical shifts and coupling constants that are useful for interpreting the NMR spectra of branched alkenes.
Table 1: Typical 1H NMR Chemical Shifts (ppm)
| Proton Type | Chemical Shift (ppm) | Notes |
| Vinylic (C=C-H ) | 4.5 - 6.5[6][7] | Deshielded due to the anisotropy of the π-system.[3][7] Position is dependent on substitution. |
| Allylic (C=C-C-H ) | 1.6 - 2.5[6] | Slightly deshielded compared to typical alkyl protons. |
| Aliphatic (Alkyl C-H ) | 0.8 - 1.8 | Can be a complex and overlapping region in branched systems. |
Table 2: Typical 13C NMR Chemical Shifts (ppm)
| Carbon Type | Chemical Shift (ppm) | Notes |
| Alkenyl (C =C) | 100 - 170[7][24][25] | Deshielded compared to sp3 carbons. Quaternary alkenyl carbons are often weaker. |
| Allylic (C=C-C ) | 20 - 40[24] | Slightly deshielded compared to other sp3 carbons. |
| Aliphatic (Alkyl C ) | 10 - 35[24] | The chemical shift depends on the degree of substitution and proximity to functional groups. |
Table 3: Typical 1H-1H Coupling Constants (Hz)
| Coupling Type | Name | J-value (Hz) |
| 3Jtrans | Vicinal | 11 - 18[7][13][14][15] |
| 3Jcis | Vicinal | 6 - 14[7][13][14][15] |
| 2Jgeminal | Geminal | 0 - 3[7][13][14] |
| 4Jallylic | Allylic | 0.5 - 3.0[7] |
| 5Jhomoallylic | Homoallylic | Generally < 1, but can be observable.[8] |
Experimental Protocols
Protocol 1: DEPT-135 and DEPT-90 Experiments
This protocol is used to differentiate between CH, CH2, and CH3 carbons.
-
Sample Preparation: Prepare your sample as you would for a standard 13C NMR experiment (typically 10-50 mg in 0.6-0.7 mL of a suitable deuterated solvent).
-
Spectrometer Setup:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Load the standard DEPT-135 pulse program on the spectrometer.
-
Acquire the DEPT-135 spectrum. In this spectrum, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative peaks. Quaternary carbons will be absent.[16][17][24]
-
Load the standard DEPT-90 pulse program.
-
Acquire the DEPT-90 spectrum. In this spectrum, only CH signals will appear as positive peaks.[16][17][24]
-
-
Data Analysis:
-
Compare the three spectra (standard 13C, DEPT-135, and DEPT-90).
-
Identify CH signals (present in all three spectra).
-
Identify CH2 signals (negative in DEPT-135, absent in DEPT-90).
-
Identify CH3 signals (positive in DEPT-135, absent in DEPT-90).
-
Identify quaternary carbons (present only in the standard 13C spectrum).
-
Protocol 2: 1H-1H COSY Experiment
This protocol is used to identify protons that are spin-spin coupled.
-
Sample Preparation: Prepare a standard, reasonably concentrated 1H NMR sample.
-
Spectrometer Setup:
-
Acquire a standard 1D 1H NMR spectrum to determine the spectral width.
-
Load a standard COSY pulse program.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire the 2D data. This may take from a few minutes to several hours depending on the sample concentration and desired resolution.
-
-
Data Analysis:
-
The 2D COSY spectrum will show the 1D 1H spectrum along the diagonal.
-
Off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled to each other.[11][12]
-
Trace the connectivity by "walking" through the spin system: find a cross-peak, move to the corresponding diagonal peak, and then look for other cross-peaks from that new position.
-
Visualizations
Caption: Troubleshooting workflow for complex 1H NMR spectra.
Caption: Logical relationships between different NMR experiments.
Caption: Logic for interpreting DEPT NMR experimental results.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. Ch 13 - Coupling [chem.ucalgary.ca]
- 5. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 6. Chemistry: Alkene NMR [openchemistryhelp.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: ¹H NMR: Long-Range Coupling [jove.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. youtube.com [youtube.com]
- 20. HMBC: Significance and symbolism [wisdomlib.org]
- 21. nmr.ceitec.cz [nmr.ceitec.cz]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. benchchem.com [benchchem.com]
- 25. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
GC-MS Validation for Purity Assessment of 2,2,4,6,6-Pentamethyl-3-heptene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of 2,2,4,6,6-pentamethyl-3-heptene. It includes a detailed experimental protocol, a comparative analysis with potential impurities, and supporting data presented in a clear and accessible format. This document is intended to assist researchers in establishing robust analytical methods for quality control and in various stages of drug development.
Introduction to Purity Analysis of this compound
This compound is a branched alkene with potential applications in various fields, including as a building block in organic synthesis. Ensuring the purity of this compound is critical for its intended use, as impurities can affect reaction yields, product quality, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound.[1]
This guide focuses on a comparative analysis of this compound against its potential isomers, which are the most likely process-related impurities. The validation of the analytical method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of the results.[2][3]
Experimental Protocol: GC-MS Method Validation
A detailed methodology is crucial for reproducible and reliable results. The following protocol outlines the steps for the validation of a GC-MS method for the purity analysis of this compound.
2.1. Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Reference Standard: this compound (CAS No. 123-48-8), certified purity ≥ 99.5%.[4]
-
Potential Impurity Standards:
-
2,2,4,6,6-Pentamethyl-1-heptene
-
2,2,4,6,6-Pentamethyl-2-heptene
-
-
Solvent: Hexane (HPLC grade).
2.2. Chromatographic Conditions
| Parameter | Setting |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min. |
2.3. Mass Spectrometer Conditions
| Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
2.4. Validation Parameters
The method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[3][5]
-
Specificity: The ability of the method to separate and identify the main compound from its potential impurities was assessed by injecting the reference standard and a mixture of the standard with its isomers.
-
Linearity: A calibration curve was constructed by analyzing a series of dilutions of the reference standard in hexane.
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample.
-
Accuracy: Determined by a recovery study, where a known amount of the reference standard was spiked into a sample matrix.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the chromatographic peak.
Data Presentation and Comparison
The following table summarizes the hypothetical, yet realistic, GC-MS data for this compound and its potential isomeric impurities. The key differentiating factors are the retention time and the mass fragmentation patterns.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
| This compound | 10.2 | 57, 97, 111, 168 (M+) | 99.8 |
| 2,2,4,6,6-Pentamethyl-1-heptene | 9.8 | 57, 83, 111, 168 (M+) | 0.1 |
| 2,2,4,6,6-Pentamethyl-2-heptene | 10.0 | 57, 97, 125, 168 (M+) | 0.1 |
Note: The purity values are for a hypothetical batch and are determined by the peak area percentage method.
The mass spectrum of this compound is characterized by a prominent base peak at m/z 57, corresponding to the tert-butyl cation.[6][7] While the isomers also show a fragment at m/z 57, the relative abundances of other fragments, particularly in the higher mass range, allow for their differentiation.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical workflow of the GC-MS validation process for the purity assessment of this compound.
Caption: Workflow for GC-MS validation of this compound purity.
4.2. Signaling Pathway of Impurity Identification
The following diagram illustrates the logical process of identifying and differentiating the target compound from its impurities using GC-MS data.
Caption: Logical pathway for impurity identification using GC-MS data.
Conclusion
The described GC-MS method provides a reliable and robust approach for the purity assessment of this compound. The method is specific for the main compound and can effectively separate it from its potential isomeric impurities. The validation of this method in accordance with ICH guidelines ensures that it is suitable for its intended purpose in a regulated environment. This guide serves as a valuable resource for researchers and scientists involved in the quality control and development of products containing this compound.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound | 123-48-8 | FP171991 [biosynth.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 7. 3-Heptene, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 2,2,4,6,6-Pentamethyl-3-heptene and 2,4,4-trimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two highly branched alkenes: 2,2,4,6,6-pentamethyl-3-heptene and 2,4,4-trimethyl-1-pentene (B89804). The information presented is curated for professionals in research and development who utilize such molecules in complex organic syntheses. This comparison is based on fundamental principles of organic chemistry and supported by analogous experimental data for structurally similar compounds, given the limited direct comparative studies on these specific alkenes.
Introduction
This compound and 2,4,4-trimethyl-1-pentene are both branched-chain alkenes, but their distinct substitution patterns and steric environments lead to significant differences in their chemical reactivity. This compound is a trisubstituted alkene with substantial steric hindrance around the double bond due to the presence of five methyl groups.[1][2] In contrast, 2,4,4-trimethyl-1-pentene is a gem-disubstituted terminal alkene. These structural differences are expected to govern their behavior in various organic transformations.
Structural Comparison
| Feature | This compound | 2,4,4-trimethyl-1-pentene |
| Molecular Formula | C₁₂H₂₄ | C₈H₁₆ |
| Molar Mass | 168.32 g/mol | 112.21 g/mol |
| Alkene Substitution | Trisubstituted | Disubstituted (gem-dimethyl) |
| Steric Hindrance | High | Moderate |
Reactivity Comparison: Theoretical Framework and Analogous Data
The reactivity of an alkene is primarily influenced by two factors: the substitution of the double bond and the steric hindrance around it. Increased substitution generally enhances the stability of the alkene.[3][4][5] However, in many reactions, steric hindrance plays a dominant role in determining the reaction rate.
Electrophilic Addition
Electrophilic addition reactions are characteristic of alkenes. The rate of these reactions is often dependent on the stability of the carbocation intermediate formed upon the initial attack by the electrophile.
-
This compound: Protonation of the double bond can lead to two possible tertiary carbocations. The significant steric hindrance from the flanking tert-butyl groups is expected to impede the approach of the electrophile, thus decreasing the reaction rate compared to less hindered alkenes.[1][2]
-
2,4,4-trimethyl-1-pentene: Protonation of the terminal carbon of the double bond will lead to a more stable tertiary carbocation. This is in accordance with Markovnikov's rule.[6] The steric hindrance is less pronounced than in pentamethylheptene, suggesting a potentially faster reaction rate.
Expected Relative Reactivity in Electrophilic Addition:
| Reaction | Expected Faster Reactant | Rationale |
| Acid-Catalyzed Hydration | 2,4,4-trimethyl-1-pentene | Less steric hindrance, formation of a stable tertiary carbocation. |
| Halogenation (e.g., Br₂) | 2,4,4-trimethyl-1-pentene | Reduced steric hindrance allowing for easier formation of the halonium ion intermediate. |
Catalytic Hydrogenation
Catalytic hydrogenation is a surface reaction, and its rate is highly sensitive to steric hindrance which can impede the adsorption of the alkene onto the catalyst surface.[7][8][9]
-
This compound: The highly hindered nature of this trisubstituted alkene is expected to significantly slow down the rate of catalytic hydrogenation.
-
2,4,4-trimethyl-1-pentene: As a less sterically hindered terminal alkene, it is expected to undergo hydrogenation more readily.
Analogous Experimental Data for Hydrogenation Rates:
While direct comparative data is unavailable, studies on other alkenes show that less substituted and less hindered alkenes react faster. For example, with a homogeneous Wilkinson's catalyst, the relative rate of hydrogenation of 2-methyl-1-butene (B49056) (a gem-disubstituted alkene) is significantly higher than that of more substituted internal alkenes.[8]
Hydroboration-Oxidation
This two-step reaction is also sensitive to steric effects, with the boron reagent preferentially adding to the less sterically hindered carbon of the double bond.[4][10]
-
This compound: The severe steric hindrance would likely make hydroboration very slow.
-
2,4,4-trimethyl-1-pentene: Hydroboration is expected to proceed with the boron adding to the terminal carbon, leading to the anti-Markovnikov alcohol upon oxidation. The reaction should be faster than with the more hindered pentamethylheptene.
Epoxidation
In contrast to reactions dominated by steric hindrance, epoxidation rates are often enhanced by increased substitution on the double bond, as more substituted alkenes are more electron-rich and thus more nucleophilic.[11]
-
This compound: As a trisubstituted alkene, it is expected to be more electron-rich and potentially more reactive towards electrophilic oxidizing agents like peroxy acids, provided steric hindrance does not completely block the approach of the reagent.
-
2,4,4-trimethyl-1-pentene: Being a disubstituted alkene, it is less electron-rich than the trisubstituted pentamethylheptene and may react slower in epoxidation reactions.
Experimental Protocols
The following are representative experimental protocols for key reactions, which can be adapted for a comparative study of the two alkenes.
Representative Protocol for Acid-Catalyzed Hydration
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of 50% aqueous sulfuric acid.
-
Cool the flask in an ice bath and slowly add 0.05 mol of the alkene (this compound or 2,4,4-trimethyl-1-pentene) with vigorous stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Pour the reaction mixture into a separatory funnel containing 20 mL of cold water.
-
Extract the product with 3 x 20 mL of diethyl ether.
-
Combine the organic layers, wash with 20 mL of saturated sodium bicarbonate solution, and then with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol product.
-
Purify the product by distillation or column chromatography.
Representative Protocol for Catalytic Hydrogenation
-
In a Parr hydrogenation apparatus, place a stirring bar and 50 mg of 10% Palladium on carbon (Pd/C) in a 100 mL reaction vessel.
-
Add 20 mL of ethanol (B145695) or ethyl acetate (B1210297) as the solvent.
-
Add 0.05 mol of the alkene to the reaction vessel.
-
Seal the apparatus, and then purge with hydrogen gas three times.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the pressure drop. The reaction is complete when the hydrogen uptake ceases.
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the alkane product.
Visualizing Reaction Pathways
References
- 1. DIISOBUTYLENE, ISOMERIC COMPOUNDS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [researchrepository.universityofgalway.ie]
- 4. Investigation of the hydroboration–oxidation of hindered cycloalkenes via molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Trisubstituted Alkenes as Valuable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Rate of catalytic hydrogenation of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. d-nb.info [d-nb.info]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Spectroscopic Differentiation of (E) and (Z) Isomers
For researchers, scientists, and drug development professionals, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides an objective comparison of common spectroscopic techniques used to differentiate between (E) and (Z) isomers, supported by experimental data and detailed protocols.
The spatial arrangement of substituents around a double bond in (E) and (Z) isomers leads to distinct physical and chemical properties. These subtle differences can be effectively probed using a variety of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are the most common methods employed for this purpose. In cases where spectroscopic data is ambiguous, X-ray crystallography provides a definitive determination of stereochemistry.
Spectroscopic Technique Comparison
The choice of spectroscopic technique for differentiating (E) and (Z) isomers depends on the specific molecule, the available instrumentation, and the desired level of structural detail. The following tables summarize the key distinguishing features and typical experimental parameters for the most common methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and widely used technique for distinguishing between (E) and (Z) isomers in solution.[1] Differences in the spatial proximity of substituents in the two isomers lead to measurable variations in chemical shifts (δ) and coupling constants (J).
Table 1: ¹H NMR Parameters for Differentiating (E) and (Z) Isomers
| Parameter | Observation for (E) Isomer | Observation for (Z) Isomer | Remarks |
| Vicinal Coupling Constant (³JHH) | Typically larger (11-18 Hz) for trans-protons. | Typically smaller (6-14 Hz) for cis-protons. | This is one of the most reliable parameters for distinguishing isomers of disubstituted alkenes. |
| Chemical Shift (δ) of Vinylic Protons | Can be either upfield or downfield compared to the (Z) isomer, depending on the anisotropic effects of neighboring groups. | Can be either upfield or downfield compared to the (E) isomer. | Shielding or deshielding effects are highly dependent on the specific substituents.[2] |
| Allylic Coupling Constant (⁴JHH) | Transoid coupling is generally larger than cisoid coupling. | Cisoid coupling is generally smaller than transoid coupling. | Useful for more complex systems. |
| Nuclear Overhauser Effect (NOE) | NOE is observed between substituents that are far apart. | NOE is observed between substituents that are in close spatial proximity (cis). | A definitive method for assigning stereochemistry, especially for trisubstituted and tetrasubstituted alkenes.[3][4] |
Table 2: ¹³C NMR Parameters for Differentiating (E) and (Z) Isomers
| Parameter | Observation for (E) Isomer | Observation for (Z) Isomer | Remarks |
| Chemical Shift (δ) of Alkene Carbons | Generally, carbons of the double bond appear at a slightly different chemical shift compared to the (Z) isomer. For but-2-ene, the value is ~126 ppm.[5] | Generally, carbons of the double bond appear at a slightly different chemical shift compared to the (E) isomer. For but-2-ene, the value is ~124 ppm.[5] | The differences are often small and can be influenced by solvent and concentration. |
| Chemical Shift (δ) of Substituent Carbons | Carbons in the substituent groups experience different shielding/deshielding effects compared to the (Z) isomer. For the methyl carbons in but-2-ene, the shift is ~17 ppm.[5] | Carbons in the substituent groups experience different shielding/deshielding effects compared to the (E) isomer. For the methyl carbons in but-2-ene, the shift is ~12 ppm.[5] | The "gamma-gauche" effect often results in an upfield shift for carbons in a cis (or gauche) arrangement. |
Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between (E) and (Z) isomers based on differences in their vibrational modes, particularly the out-of-plane C-H bending vibrations.[6] The symmetry of the molecule plays a crucial role in determining which bands are IR active.
Table 3: IR Absorption Bands for Differentiating (E) and (Z) Isomers
| Vibrational Mode | (E) Isomer (trans) | (Z) Isomer (cis) | Remarks |
| Out-of-plane C-H bend | Strong absorption around 960-980 cm⁻¹. | Absorption around 665-730 cm⁻¹. | This is a very reliable diagnostic tool for disubstituted alkenes. |
| C=C stretch | Often weak or absent in symmetrical trans isomers due to a lack of change in dipole moment. | Generally observable, though can be weak. | The intensity of this band is variable. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is generally less definitive than NMR or IR for distinguishing (E) and (Z) isomers. However, differences in the extent of conjugation and steric hindrance can lead to observable shifts in the absorption maximum (λmax) and molar absorptivity (ε).[7][8]
Table 4: UV-Vis Spectroscopic Parameters for Differentiating (E) and (Z) Isomers
| Parameter | Observation for (E) Isomer | Observation for (Z) Isomer | Remarks |
| λmax | Often at a longer wavelength (red-shifted) due to more effective conjugation. | Often at a shorter wavelength (blue-shifted) due to steric hindrance disrupting planarity and conjugation. | The effect is most pronounced in conjugated systems like stilbenes. |
| Molar Absorptivity (ε) | Typically higher due to a more planar and conjugated system. | Typically lower due to steric hindrance. | The difference in ε can be significant. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.[9]
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 of interest.
-
Number of Scans (NS): 8-16 for routine spectra. More scans may be needed for dilute samples.[10]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Can be longer for quaternary carbons.
-
Number of Scans (NS): 128 or more scans are often required due to the low natural abundance of ¹³C.
-
-
2D NOESY/ROESY Acquisition:
-
Pulse Sequence: Standard 'noesygpph' or 'roesygpph' sequences.
-
Mixing Time: This is a crucial parameter and needs to be optimized. Typical values range from 300-800 ms (B15284909) for small molecules.[11]
-
Number of Scans (NS) and Increments: Dependent on sample concentration and desired resolution.
-
IR Spectroscopy Sample Preparation
The method of sample preparation depends on the physical state of the sample.[12]
-
Liquids: A thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[12]
-
Solids:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.[12]
-
Nujol Mull: Grind a few milligrams of the solid with a drop of Nujol (mineral oil) to form a paste, which is then spread between salt plates.[13]
-
Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly on the ATR crystal. This is often the simplest method.[14]
-
UV-Vis Spectroscopy Sample Preparation
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest. Spectroscopic grade solvents are recommended.
-
Concentration: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
-
Cuvette: Use a quartz cuvette for measurements in the UV region (< 340 nm).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in the cuvette and subtract it from the sample spectrum.[15]
Visualization of Workflow and Concepts
The following diagrams illustrate the logical flow for differentiating (E) and (Z) isomers using spectroscopic techniques.
Caption: Workflow for spectroscopic differentiation of (E) and (Z) isomers.
Caption: Principle of NOE for distinguishing (E) and (Z) isomers.
Concluding Remarks
The differentiation of (E) and (Z) isomers is a fundamental task in chemical analysis. While ¹H NMR spectroscopy, particularly the measurement of vicinal coupling constants and the use of NOE, often provides the most conclusive evidence in solution, a combination of spectroscopic techniques is recommended for unambiguous characterization. IR spectroscopy offers a rapid and simple method for distinguishing disubstituted alkenes, while UV-Vis spectroscopy can be informative for conjugated systems. For definitive structural elucidation, especially in the solid state, single-crystal X-ray diffraction remains the gold standard. The choice of the most appropriate technique will ultimately be guided by the specific structural features of the molecule under investigation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. ossila.com [ossila.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. organic chemistry - Determining geometry of trisubstituted alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. mdpi.com [mdpi.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. m.youtube.com [m.youtube.com]
Unveiling the Spectroscopic Signature of 2,2,4,6,6-Pentamethyl-3-heptene: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-reference of the spectral data for 2,2,4,6,6-pentamethyl-3-heptene, focusing on mass spectrometry and infrared spectroscopy. By comparing data from the National Institute of Standards and Technology (NIST) with alternative sources and detailing the experimental protocols, this document serves as a practical resource for analytical chemists.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides a molecular fingerprint that can be used for identification and structural elucidation.
Comparative Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a specific fragmentation pattern. Below is a comparison of the major ions observed in the NIST database and other analytical findings.[1]
| Mass-to-Charge Ratio (m/z) | NIST Relative Intensity (%) | Alternative Source Relative Intensity (%) | Putative Fragment |
| 57 | 100 | ~100 | C4H9+ (tert-butyl cation) |
| 41 | 60 | ~60 | C3H5+ (allyl cation) |
| 85 | 50 | ~50 | C6H13+ |
| 111 | 40 | ~40 | C8H15+ |
| 168 | 5 | ~5 | C12H24+ (Molecular Ion) |
Note: Data from alternative sources are aggregated from analytical chemistry databases and may show slight variations based on instrumentation and experimental conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of volatile hydrocarbons like this compound is typically performed using GC-MS.[2][]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973N MS detector).[4]
Gas Chromatography (GC) Conditions:
-
Column: Non-polar capillary column (e.g., 100 m x 0.23 mm x 0.5 µm).[]
-
Carrier Gas: Helium (UHP grade).[]
-
Injector Temperature: 250 °C.[]
-
Split Ratio: 1:100 to prevent column overloading.[]
-
Injection Volume: 0.2 µL.[]
-
Oven Temperature Program: Initiate at a suitable temperature (e.g., 50°C), followed by a ramp to a final temperature (e.g., 250°C) to ensure separation of components.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.[]
-
Mass Range: 1-1000 Da.[]
-
Vacuum: High vacuum (e.g., 10⁻⁶ bar).[]
-
Mass Calibration: Performed using a standard such as perfluorotributylamine (B110022) (PFTBA).[]
Infrared Spectroscopy Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum is unique to the compound and provides information about its functional groups.
Comparative Infrared Spectral Data
The IR spectrum of this compound, an alkene, exhibits characteristic C-H and C=C stretching and bending vibrations.[5]
| Wavenumber (cm⁻¹) | NIST Data | Alternative Source Data | Assignment |
| 2960-2850 | Strong | Strong | C-H stretch (alkane) |
| 1660-1640 | Weak | Weak | C=C stretch (alkene) |
| 1470-1450 | Medium | Medium | C-H bend (alkane) |
| 1390-1365 | Medium | Medium | C-H bend (gem-dimethyl) |
| 840-790 | Medium | Medium | =C-H bend (trisubstituted alkene) |
Note: The intensity of the C=C stretching vibration in highly substituted alkenes can be weak.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
For a liquid sample such as this compound, the FTIR spectrum can be obtained using a neat sample.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer.
Sample Preparation:
-
Place a small drop of the neat liquid sample onto the center of an IR-transparent window (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) crystal.
Data Acquisition:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is common for routine analysis.
-
Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean IR window or ATR crystal should be collected and subtracted from the sample spectrum.
Workflow for Spectral Data Analysis
The following diagram illustrates the general workflow for acquiring and analyzing spectral data for a volatile organic compound like this compound.
Caption: Workflow for GC-MS and FTIR spectral analysis.
References
A Comparative Guide to Grignard Synthesis and Olefin Metathesis for the Preparation of Branched Alkenes
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of branched alkenes is a critical task in the construction of complex molecular architectures. Two powerful and versatile methods at the forefront of organic synthesis for achieving this goal are Grignard synthesis and olefin metathesis. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate strategy for a given synthetic challenge.
Introduction to the Synthetic Strategies
Grignard Synthesis: This classic organometallic reaction offers a robust route to branched alkenes, typically through a two-step sequence. The first step involves the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone or aldehyde, forming a secondary or tertiary alcohol. Subsequent dehydration of the alcohol, usually under acidic conditions, yields the branched alkene.[1][2] The regioselectivity of the elimination is generally governed by Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene.[3][4]
Olefin Metathesis: Recognized with the 2005 Nobel Prize in Chemistry, olefin metathesis has revolutionized the synthesis of carbon-carbon double bonds.[5] This catalytic reaction involves the redistribution of alkene fragments mediated by transition metal carbene complexes, most notably Grubbs and Hoveyda-Grubbs catalysts.[6] For the synthesis of branched alkenes, cross-metathesis is the most relevant variant, where two different alkenes react to form a new, more complex alkene.[7] The development of highly active and functional group-tolerant catalysts has made olefin metathesis a go-to method for complex molecule synthesis.[8]
Comparative Analysis
The choice between Grignard synthesis and olefin metathesis for preparing branched alkenes depends on several factors, including the desired substitution pattern, stereoselectivity, and the presence of other functional groups in the molecule.
| Feature | Grignard Synthesis (via Carbonyl Addition & Elimination) | Olefin Metathesis (Cross-Metathesis) |
| Bond Formation | Forms a C-C single bond (initially) and a C=C double bond | Directly forms a C=C double bond |
| Key Intermediates | Tertiary or secondary alcohol | Metallacyclobutane |
| Catalyst/Reagent | Stoichiometric Grignard reagent; acid catalyst for elimination | Catalytic amount of a transition metal complex (e.g., Grubbs catalyst) |
| Byproducts | Magnesium salts, water | A small alkene (e.g., ethene) |
| Stereoselectivity | Often leads to a mixture of E/Z isomers, typically favoring the more stable E isomer (Zaitsev's rule)[3][4] | Can be controlled to favor either E or Z isomers with appropriate catalyst selection[9] |
| Functional Group Tolerance | Limited; Grignard reagents are strong bases and nucleophiles, reacting with acidic protons (alcohols, carboxylic acids) and various carbonyl-containing groups (esters, amides) | Excellent; modern ruthenium catalysts tolerate a wide range of functional groups, including alcohols, esters, amides, and even some acids[10][11] |
| Substrate Scope | Broad; relies on readily available carbonyl compounds and organohalides | Broad; dependent on the availability of alkene starting materials |
Case Study: Synthesis of Tamoxifen
Tamoxifen, a selective estrogen receptor modulator and a widely used drug for the treatment of breast cancer, is a tetrasubstituted alkene that serves as an excellent case study for comparing different synthetic approaches.
Grignard-based Synthesis of Tamoxifen
A common laboratory-scale synthesis of Tamoxifen involves the addition of a Grignard reagent to a diaryl ketone, followed by acid-catalyzed dehydration.
Experimental Protocol: Grignard Synthesis of Tamoxifen
-
Step 1: Grignard Reagent Formation and Addition. To a solution of 1,2-diphenylbutan-1-one in anhydrous THF, a solution of 4-(2-(dimethylamino)ethoxy)phenylmagnesium bromide (prepared from the corresponding bromide and magnesium turnings) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting ketone is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.[12]
-
Step 2: Dehydration. The crude tertiary alcohol is dissolved in a suitable solvent (e.g., ethanol) and treated with a strong acid such as concentrated sulfuric acid or hydrochloric acid.[12] The mixture is heated to reflux for several hours.[12] After cooling, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting mixture of (E)- and (Z)-Tamoxifen is then typically separated by chromatography or crystallization to isolate the desired (Z)-isomer.[12]
Quantitative Data:
| Product | Yield | E/Z Ratio |
| Tamoxifen | ~70-85% (overall) | Mixture, often favoring the more stable E-isomer before separation |
Note: Yields and isomer ratios can vary significantly depending on the specific reaction conditions and purification methods.
McMurry Reaction: An Alternative Carbonyl Coupling Approach
While a direct olefin metathesis route to Tamoxifen is not widely reported, the McMurry reaction, which involves the reductive coupling of two ketones using a low-valent titanium species, offers a relevant comparison for building the tetrasubstituted alkene core from carbonyl precursors. This reaction often provides good yields and can exhibit some stereoselectivity.[13][14]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. askfilo.com [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Cross Metathesis [organic-chemistry.org]
- 8. Recent advances in ruthenium-based olefin metathesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Tamoxifen derivatives for delivery of the antitumoral (DACH)Pt group: selective synthesis by McMurry coupling, and biochemical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Volatile Organic Compounds
This guide provides a comprehensive comparison of analytical methods for the validation of volatile organic compounds (VOCs). It is intended for researchers, scientists, and drug development professionals involved in the analysis of these compounds. The guide details key performance parameters, presents comparative data from various analytical techniques, and outlines experimental protocols.
Introduction to Analytical Method Validation for VOCs
The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results. For volatile organic compounds, which are prevalent in environmental, pharmaceutical, and industrial settings, robust analytical methods are paramount for monitoring and safety. Method validation involves evaluating several key performance characteristics to demonstrate the scientific soundness of the measurement.[1]
Key Validation Parameters
The validation of analytical methods for VOCs typically assesses the following parameters:
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for a given period.
A general workflow for the validation of an analytical method for VOCs is depicted below.
References
A Comparative Analysis of the Physicochemical Properties of Pentamethylheptene and Straight-Chain Heptene
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed comparison of pentamethylheptene and straight-chain heptene (B3026448), focusing on how molecular structure influences key physical attributes. The data presented is supported by established experimental protocols, offering a foundational resource for informed decision-making in chemical research and development.
This comparison will delve into the distinct characteristics of a highly branched alkene, 2,2,4,6,6-pentamethyl-3-heptene, and its straight-chain isomers, 1-heptene (B165124), 2-heptene, and 3-heptene (B165601). The presence of extensive methyl branching in pentamethylheptene significantly alters its physical properties compared to the linear structure of heptene isomers.
Molecular Structure and its Influence
The fundamental difference between pentamethylheptene and straight-chain heptene lies in their molecular architecture. Straight-chain heptenes possess a linear seven-carbon backbone with a single double bond, the position of which defines the isomer (1-heptene, 2-heptene, etc.). In contrast, this compound features a highly branched structure with five methyl groups attached to the heptene backbone. This branching leads to a more compact, spherical shape compared to the elongated form of straight-chain heptenes.
Figure 1. Logical flow for comparing the physicochemical properties of heptene isomers.
Physicochemical Properties: A Tabular Comparison
The structural differences manifest in varying physicochemical properties. The following table summarizes key quantitative data for 1-heptene, cis-2-heptene, a mixture of 3-heptene isomers, and this compound.
| Property | 1-Heptene | cis-2-Heptene | 3-Heptene (mixture of isomers) | This compound |
| Molecular Formula | C7H14 | C7H14 | C7H14 | C12H24 |
| Molecular Weight ( g/mol ) | 98.19[1][2] | 98.19 | 98.19 | 168.32[3] |
| Boiling Point (°C) | 93.6 - 94[1][2][4] | 98-99[5] | 95.9 (trans) | 177.7[3] |
| Melting Point (°C) | -119[1][2][4] | - | -137 to -136.6[6] | - |
| Density (g/mL at 25°C) | 0.697[2] | 0.708[5] | 0.702 (at 20°C)[6] | 0.764 (at 20°C)[3] |
| Refractive Index (n20/D) | 1.399 - 1.400[2][7] | 1.407[5] | - | - |
| Solubility in water | Insoluble[1][8] (0.0182 g/L at 25°C) | Soluble in acetone, alcohol, benzene, chloroform, ether[5] | - | - |
Key Observations:
-
Boiling Point: Pentamethylheptene exhibits a significantly higher boiling point than the straight-chain heptenes. This is primarily due to its larger molecular weight and the associated increase in van der Waals forces. Among the heptene isomers, the boiling point shows minor variations based on the position of the double bond.
-
Density: Pentamethylheptene is denser than the straight-chain heptene isomers. The compact, branched structure allows for more mass to be packed into a given volume.
-
Solubility: All listed compounds are hydrocarbons and thus have low solubility in water.[1][8] They are, however, generally soluble in nonpolar organic solvents.[5][8]
Experimental Protocols
The determination of these physicochemical properties relies on standardized experimental techniques. Below are brief outlines of the methodologies typically employed.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation .
Figure 2. Experimental workflow for determining the boiling point via distillation.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.
-
Sample Preparation: The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is heated, and as the liquid boils, the vapor rises and comes into contact with the thermometer bulb.
-
Temperature Reading: The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid condenses.
Determination of Density
Density, the mass per unit volume of a substance, is a fundamental physical property. It is commonly measured using a pycnometer or a hydrometer .
-
Pycnometer Method:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., water).
-
The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For determining the solubility of an organic compound in water, the shake-flask method is often employed.
-
Equilibration: A known amount of the organic compound is added to a known volume of water in a sealed flask.
-
Shaking: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from any undissolved organic compound.
-
Analysis: The concentration of the dissolved organic compound in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion
The comparison between pentamethylheptene and straight-chain heptene isomers clearly demonstrates the profound impact of molecular branching on physicochemical properties. The more compact and heavier pentamethylheptene exhibits a higher boiling point and density compared to its linear counterparts. These differences are critical for applications ranging from solvent selection and reaction condition optimization to understanding the environmental fate and transport of these compounds. The provided experimental protocols offer a standardized approach for the precise and reproducible measurement of these essential properties, ensuring data quality and comparability across different research endeavors.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. 592-76-7 CAS MSDS (1-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 123-48-8 | FP171991 [biosynth.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. CIS-2-HEPTENE CAS#: 6443-92-1 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1-heptene [stenutz.eu]
- 8. 1-Heptene | C7H14 | CID 11610 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the antibacterial activity compared to other bactericides
For Immediate Publication
This guide provides a comprehensive comparison of the antibacterial activity of various common bactericides, intended for researchers, scientists, and drug development professionals. The data presented is compiled from publicly available scientific literature and standardized testing guidelines.
Understanding Bactericidal Action
Bactericides are substances that kill bacteria. They are distinct from bacteriostatics, which only inhibit bacterial growth.[1] The choice between a bactericidal and a bacteriostatic agent depends on the application, with bactericides being crucial in situations requiring the complete elimination of pathogens. The efficacy of a bactericide is commonly quantified by two key metrics: the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in disk diffusion assays.
Data Presentation: A Comparative Overview
The following tables summarize the antibacterial activity of common bactericides against two medically significant bacterial species: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). These values are indicative and can vary based on the specific strain and testing conditions.
Table 1: Minimum Inhibitory Concentrations (MIC) of Various Bactericides
| Bactericide Class | Specific Agent | Target Organism | Average MIC (µg/mL) |
| Antibiotics | |||
| Beta-Lactams | Ampicillin | S. aureus ATCC 29213 | 0.25 - 1.0 |
| Ampicillin | E. coli ATCC 25922 | 2.0 - 8.0 | |
| Cefoxitin | S. aureus ATCC 29213 | 1.0 - 4.0 | |
| Aminoglycosides | Gentamicin | S. aureus ATCC 29213 | 0.12 - 1.0 |
| Gentamicin | E. coli ATCC 25922 | 0.25 - 1.0 | |
| Fluoroquinolones | Ciprofloxacin | E. coli ATCC 25922 | ≤0.008 - 0.03 |
| Disinfectants | |||
| Alcohols | Ethanol | S. aureus | 66,610 - 148,820 |
| Ethanol | E. coli | 66,610 - 148,820 | |
| Quaternary Ammonium | Benzalkonium Chloride | S. aureus | 2.4 - 3.5 |
| Benzalkonium Chloride | E. coli | 2.4 - 3.5 | |
| Biguanides | Chlorhexidine | S. aureus | 63 - 10,000 |
| Chlorhexidine | E. coli | 63 - 10,000 | |
| Halogens | Iodine (PVP-I) | S. aureus | 1,250 - 6,250 |
| Iodine (PVP-I) | E. coli | 1,250 - 6,250 | |
| Chlorine-releasing agents | S. aureus | 1,250 - 6,250 | |
| Chlorine-releasing agents | E. coli | 1,250 - 6,250 | |
| Peroxygens | Hydrogen Peroxide | S. aureus | 469 - 2,500 |
| Hydrogen Peroxide | E. coli | 469 - 2,500 |
Note: MIC values for disinfectants are often reported from studies assessing their intrinsic activity and may be higher than concentrations used in formulated products.
Experimental Protocols
Accurate assessment of antibacterial activity relies on standardized experimental protocols. The two most widely used methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation : A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Inoculation : A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate to create a confluent lawn of bacteria.[2]
-
Disk Application : Paper disks impregnated with a specific concentration of the bactericide are placed on the agar surface, ensuring they are at least 24 mm apart.[3]
-
Incubation : The plates are incubated at a specified temperature (typically 35°C ± 2°C) for 16-24 hours.[4][5]
-
Measurement and Interpretation : The diameter of the zone of no growth around each disk is measured in millimeters. This diameter is then compared to standardized charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to determine if the bacterium is susceptible, intermediate, or resistant to the bactericide.[2][5]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a bactericide that prevents visible growth of a bacterium in a liquid medium.
-
Preparation of Bactericide Dilutions : A serial two-fold dilution of the bactericide is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.[1][6]
-
Inoculum Preparation : A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation : Each well of the microtiter plate, except for the sterility control wells, is inoculated with the prepared bacterial suspension.
-
Incubation : The microtiter plate is incubated at 35°C ± 2°C for 16-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the bactericide at which there is no visible growth (turbidity) of the bacteria.[7] This can be assessed visually or with a microplate reader.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in bactericidal action and its assessment, the following diagrams are provided.
References
- 1. journals.asm.org [journals.asm.org]
- 2. asm.org [asm.org]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. microbenotes.com [microbenotes.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Analytical Reference Materials for Petroleum Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical reference material standards crucial for petroleum analysis. Accurate and reliable analytical data is paramount in the petroleum industry for quality control, regulatory compliance, and research and development. Certified Reference Materials (CRMs) are indispensable tools for ensuring the accuracy and traceability of these measurements. This document outlines key suppliers of petroleum CRMs, compares their offerings for critical petroleum properties, details the standard experimental methodologies, and illustrates the logical workflows for CRM selection and application.
Comparison of Certified Reference Materials for Key Petroleum Parameters
The selection of an appropriate CRM is dependent on the specific analytical method and the required certified property values. Leading suppliers in this domain include AccuStandard, Koehler Instrument Company, LGC Standards, and Sigma-Aldrich, all of whom provide CRMs certified to international standards such as ISO 17034.[1][2][3] Below is a comparative table of commonly available CRMs for essential petroleum analyses.
| Parameter | ASTM/ISO Method | CRM Supplier Examples | Typical Certified Values | Matrix |
| Sulfur Content | ASTM D2622, D4294, D5453 | AccuStandard, LGC Standards, Sigma-Aldrich | 0 ppm to 5.0% | Mineral Oil, Diesel Fuel, Kerosene, Isooctane |
| Density | ASTM D1298, D4052; ISO 3675 | Koehler, AccuStandard | 0.6 g/mL to 1.0 g/mL at various temperatures | Crude Oil, Lubricants, Fuels |
| Viscosity | ASTM D445; ISO 3104 | Koehler, AccuStandard | Wide range of kinematic viscosity values (cSt) at specified temperatures | Mineral Oil, Silicone Fluids |
| Flash Point | ASTM D92, D93; ISO 2592, ISO 2719 | Koehler, AccuStandard | Various flash points (°C/°F) for different petroleum products | Fuel Oils, Lubricants |
| Distillation | ASTM D86; ISO 3405 | Koehler, AccuStandard | Boiling range distribution (°C/°F) | Gasoline, Diesel, Jet Fuel |
| Total Acid Number (TAN) | ASTM D664, D974 | LGC Standards, Koehler | Specified mg KOH/g | Mineral Oil, Lubricants |
| Total Base Number (TBN) | ASTM D2896, D4739 | LGC Standards, Koehler | Specified mg KOH/g | Engine Oils |
Experimental Protocols
The certification of reference materials and the routine analysis of petroleum products are governed by standardized experimental protocols. These methods are meticulously developed and validated by organizations such as ASTM International and the International Organization for Standardization (ISO).[4][5] Adherence to these protocols is essential for ensuring data comparability and reliability across different laboratories worldwide.
Example Protocol: Determination of Sulfur Content by X-Ray Fluorescence (XRF) - ASTM D4294
-
Scope: This test method covers the determination of total sulfur in petroleum and petroleum products that are single-phase and either liquid at ambient conditions, liquefiable with moderate heat, or soluble in hydrocarbon solvents. These materials can include diesel fuel, jet fuel, kerosene, other distillate oils, naphtha, residual oil, lubricating base oil, hydraulic oil, crude oil, unleaded gasoline, and other petroleum products.
-
Summary of Test Method: A sample is placed in the X-ray beam, and the peak intensity of the sulfur Kα line at 5.373 Å is measured. The background intensity, measured at a recommended wavelength of 5.19 Å, is subtracted from the peak intensity. The resultant net counting rate is then compared to a calibration curve prepared from certified reference materials of known sulfur content to determine the sulfur concentration of the unknown sample.
-
Apparatus:
-
Energy-dispersive X-ray fluorescence analyzer: Any energy-dispersive X-ray fluorescence analyzer may be used if its design incorporates, as a minimum, the following features:
-
Source of X-ray excitation with the ability to produce radiation with an energy above 2.5 keV.
-
Sample cell.
-
X-ray detector with high sensitivity and resolution.
-
Data acquisition and processing system.
-
-
-
Calibration:
-
A series of certified reference materials, with sulfur concentrations spanning the range of interest, are used to prepare a calibration curve.
-
Each CRM is analyzed according to the instrument manufacturer's instructions.
-
A calibration curve is generated by plotting the net intensity of the sulfur Kα radiation versus the certified sulfur concentration of the CRMs.
-
-
Procedure:
-
The sample is poured into a sample cup to the required depth.
-
The sample cup is placed in the XRF analyzer.
-
The sample is measured, and the net intensity of the sulfur Kα radiation is recorded.
-
The sulfur concentration of the sample is calculated from the calibration curve.
-
Visualization of Workflows
Logical Workflow for CRM Selection and Usage
The following diagram illustrates the decision-making process for selecting and utilizing an analytical reference material in a petroleum testing laboratory.
Caption: Workflow for selecting and using Certified Reference Materials.
Experimental Workflow for Total Acid Number (TAN) Analysis
This diagram outlines the typical steps involved in determining the Total Acid Number of a petroleum product using a CRM for titration standardization.
Caption: Experimental workflow for Total Acid Number (TAN) analysis.
Proficiency Testing Programs
In addition to using CRMs, laboratories can assess their performance through Proficiency Testing Programs (PTPs).[6][7][8] Organizations like ASTM International offer PTPs where participating laboratories analyze the same samples and compare their results against the assigned values and with other laboratories worldwide.[6][7] This provides an external validation of a laboratory's testing capabilities and helps identify potential areas for improvement.[8] These programs cover a wide range of petroleum products, including diesel fuel, engine oil, and crude oil.[6]
References
- 1. accustandard.com [accustandard.com]
- 2. Products - Koehler Instrument Company, Inc. [koehlerinstrument.com]
- 3. bioszeparacio.hu [bioszeparacio.hu]
- 4. purepathtech.com [purepathtech.com]
- 5. Comparing ASTM and ISO test methods for fuel quality [eureka.patsnap.com]
- 6. Petroleum and Fuels Proficiency Testing Programs for Labs | ASTM [astm.org]
- 7. ASTM International Proficiency Testing Programs on Petroleum Products and Lubricants | ASTM [astm.org]
- 8. Accredited Proficiency Testing Programs for Laboratories | ASTM [astm.org]
Safety Operating Guide
Personal protective equipment for handling 2,2,4,6,6-PENTAMETHYL-3-HEPTENE
This document provides immediate, essential safety and logistical information for handling 2,2,4,6,6-PENTAMETHYL-3-HEPTENE in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or safety glasses. A face shield may also be necessary. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin | Fire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended. | N/A |
| Neoprene or nitrile rubber gloves. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3][4] | |
| Respiratory | A full-face respirator is advised if exposure limits are exceeded or irritation is experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to avoid the accumulation of vapors.[4]
-
Avoid all contact with skin and eyes.[4]
-
Employ non-sparking tools to prevent ignition sources.[4]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Store apart from incompatible materials and foodstuff containers.[4]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[1] The recommended disposal methods include:
-
Removal to a licensed chemical destruction plant.[4]
-
Controlled incineration with flue gas scrubbing.[4]
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[4]
Emergency First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
